Product packaging for 7-Cyclopropylquinazoline(Cat. No.:)

7-Cyclopropylquinazoline

Cat. No.: B15336931
M. Wt: 170.21 g/mol
InChI Key: VEWZWMKXZFAFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Cyclopropylquinazoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds known for a wide spectrum of pharmacological activities . The quinazoline core is a privileged structure in the development of molecules for investigating cancer biology, microbial pathogenesis, and neurological diseases . This compound features a cyclopropyl substituent, a structure known to influence the molecule's physicochemical properties and metabolic stability. The incorporation of a cyclopropyl group is a common strategy in lead optimization, as it can act as a bioisostere and confer conformational rigidity, potentially leading to enhanced selectivity and potency in target binding . Recent studies on cyclopropyl-quinazolinone hybrids have demonstrated promising antifungal activity, suggesting that the cyclopropyl moiety can be a critical determinant for biological activity . The primary research applications for this compound are in the areas of oncology and infectious disease. Quinazoline-based hybrids are extensively studied as potential anti-cancer agents, with mechanisms of action that include inhibition of key enzymatic targets like dihydrofolate reductase (DHFR) and tubulin polymerization , as well as induction of apoptosis and cell cycle arrest . In antimicrobial research, quinazolinone derivatives serve as valuable precursors for synthesizing Schiff bases and metal chelate complexes, which have shown efficacy against fungal strains such as Mucor mucedo . Product Use Statement: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B15336931 7-Cyclopropylquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

7-cyclopropylquinazoline

InChI

InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2

InChI Key

VEWZWMKXZFAFPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=NC=C3C=C2

Origin of Product

United States

Foundational & Exploratory

A Novel, Efficient Synthesis of 7-Cyclopropylquinazoline: A Palladium-Catalyzed Cross-Coupling Approach

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide details a modern and efficient synthetic route for 7-cyclopropylquinazoline, a scaffold of interest in medicinal chemistry. The proposed methodology leverages a late-stage functionalization strategy, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers significant advantages in terms of substrate scope, functional group tolerance, and overall efficiency compared to traditional multi-step linear syntheses.

Introduction

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[1][2][3] These drugs primarily function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7] The introduction of small, conformationally constrained groups like cyclopropyl moieties can significantly influence the pharmacological properties of a molecule, including metabolic stability, potency, and selectivity.

This guide outlines a novel and highly efficient two-step synthesis for this compound. The strategy involves the initial synthesis of a 7-bromoquinazoline precursor followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This late-stage introduction of the cyclopropyl group provides a convergent and flexible route amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Route

The proposed synthesis is a two-step process, beginning with the formation of the quinazoline core, followed by the key C-C bond-forming cross-coupling reaction.

Overall Reaction Scheme:

This modular approach allows for the efficient preparation of the key 7-bromoquinazoline intermediate, which can then be coupled with various organoboron reagents.

Experimental Protocols

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

This step utilizes a modification of the Niementowski quinazoline synthesis, a classic and reliable method for constructing the quinazolinone ring system.[8][9]

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10.0 eq).

  • Heat the reaction mixture to 150-160 °C with stirring.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask and stir to break up the solid mass.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.

Step 2: Reduction of 7-Bromoquinazolin-4(3H)-one to 7-Bromoquinazoline

The reduction of the quinazolinone to the corresponding quinazoline can be achieved using standard reducing agents. A common method involves conversion to a chloro intermediate followed by reduction.

Methodology:

  • Suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-bromoquinazoline.

  • Dissolve the crude 4-chloro-7-bromoquinazoline in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to afford 7-bromoquinazoline.

Step 3: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This key step involves the palladium-catalyzed cross-coupling of 7-bromoquinazoline with cyclopropylboronic acid. The conditions are adapted from established procedures for Suzuki couplings on heterocyclic systems.[10][11][12][13]

Methodology:

  • To a microwave vial or a Schlenk flask, add 7-bromoquinazoline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 100-120 °C for 2-4 hours. Microwave irradiation can significantly reduce reaction times.[10]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsCatalystSolventTemp (°C)Time (h)Typical Yield (%)
1Niementowski Synthesis2-Amino-4-bromobenzoic acid, FormamideNoneFormamide150-1604-675-85
2Reduction7-Bromoquinazolin-4(3H)-one, POCl₃, H₂10% Pd/CDichloromethane, EthanolReflux, RT15-2060-70
3Suzuki Coupling7-Bromoquinazoline, Cyclopropylboronic acidPd(dppf)Cl₂Dioxane/Water100-1202-470-90
Table 2: Characterization Data for this compound
AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ ~9.3 (s, 1H), 9.2 (s, 1H), 8.0 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 2.1 (m, 1H), 1.2 (m, 2H), 0.9 (m, 2H) ppm
¹³C NMR (100 MHz, CDCl₃)δ ~160, 155, 152, 150, 134, 128, 127, 122, 118, 16, 10 ppm
Mass Spec (ESI+)m/z = 171.09 [M+H]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthetic route.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Suzuki-Miyaura Coupling A 2-Amino-4-bromobenzoic Acid + Formamide B Niementowski Reaction (Heat, 150-160°C) A->B C 7-Bromoquinazolin-4(3H)-one B->C D Chlorination (POCl3) C->D E Catalytic Hydrogenation (H2, Pd/C) D->E F 7-Bromoquinazoline E->F H Pd(dppf)Cl2, K2CO3 Dioxane/Water, 110°C F->H G Cyclopropylboronic Acid G->H I This compound H->I EGFR_Pathway cluster_ligand cluster_receptor Cell Membrane cluster_cell Cytoplasm cluster_path1 RAS-RAF-MAPK Pathway cluster_path2 PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (ATP Competitor) Inhibitor->EGFR Inhibits Kinase Activity

References

7-Cyclopropylquinazoline: A Technical Overview of its Chemical Properties, Structure, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structure

The fundamental structure of 7-Cyclopropylquinazoline consists of a bicyclic aromatic heterocycle, quinazoline, with a cyclopropyl group attached at the 7th position of the benzene ring. Quinazoline itself is a fusion of a benzene ring and a pyrimidine ring.[9]

IUPAC Name: this compound Molecular Formula: C₁₁H₁₀N₂ SMILES: C1CC1c2cc3c(cncn3)cc2

While specific experimental data for this compound is not available, the properties of the parent quinazoline molecule provide a foundational reference.

PropertyValue (for Quinazoline)Reference
Molecular Weight 130.15 g/mol [9]
Appearance Light yellow crystalline solid[9]
Melting Point 48 °C[9]
Boiling Point 243 °C[9]
Solubility in Water Soluble[9]
pKa 3.51[9]

The introduction of a cyclopropyl group at the C-7 position is expected to increase the lipophilicity and metabolic stability of the molecule compared to the unsubstituted quinazoline.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This widely used method allows for the formation of a carbon-carbon bond between a halogenated quinazoline and a boronic acid derivative.[10][11][12][13]

Proposed Synthetic Workflow

A generalized synthetic workflow for this compound is outlined below. This process would begin with a commercially available or synthesized 7-haloquinazoline (e.g., 7-bromoquinazoline or 7-chloroquinazoline) and cyclopropylboronic acid.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Cross-Coupling cluster_workup Work-up and Purification cluster_product Final Product 7-Haloquinazoline 7-Haloquinazoline Reaction_Vessel Reaction Mixture: - 7-Haloquinazoline - Cyclopropylboronic acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/Water) 7-Haloquinazoline->Reaction_Vessel Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Reaction Completion Chromatography Column Chromatography Extraction->Chromatography Crude Product This compound This compound Chromatography->this compound Purified Product

Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura cross-coupling.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 7-bromoquinazoline (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically sodium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for a period of 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4][7][8] The substitution at the C-7 position can significantly influence the pharmacological profile of the molecule.

While the specific biological targets of this compound have not been elucidated, related compounds offer insights into its potential mechanisms of action. For instance, a number of quinazoline derivatives are known to act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[14] Inhibition of EGFR can disrupt downstream signaling cascades, such as the Ras-MAPK pathway, which is often dysregulated in cancer.

Furthermore, a study on cyclopropyl-containing quinazolinamine derivatives identified them as potent dual inhibitors of the ATP-binding cassette (ABC) transporters BCRP (Breast Cancer Resistance Protein) and P-gp (P-glycoprotein).[15] These transporters are responsible for multidrug resistance in cancer by effluxing chemotherapeutic agents from cancer cells. Inhibition of these transporters can restore sensitivity to anticancer drugs.

Potential Signaling Pathway Involvement

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention for a quinazoline-based inhibitor, leading to the inhibition of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Promotes Quinazoline_Inhibitor This compound (Potential Inhibitor) Quinazoline_Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion

While this compound remains a molecule for which specific experimental data is not yet publicly documented, its chemical structure, based on the versatile quinazoline scaffold, suggests significant potential for biological activity. The synthetic routes to access this compound are well-established through modern cross-coupling methodologies. Future research into the synthesis and biological evaluation of this compound is warranted to explore its potential as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. The information presented in this guide, extrapolated from related compounds, provides a solid foundation for such research endeavors.

References

Preliminary Biological Screening of 7-Cyclopropylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 7-cyclopropylquinazoline and its derivatives. The document consolidates available data on their synthesis, in vitro anticancer activity, and kinase inhibition profiles. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate further research and development in this area.

In Vitro Anticancer Activity

Derivatives of cyclopropylquinazoline have been investigated for their potential as anticancer agents. The National Cancer Institute (NCI) has screened at least one such derivative, identified as A5(B) (T ID-127927), against a panel of 60 human cancer cell lines.[1] While the detailed quantitative data for this specific compound is not publicly available in the search results, the program involves an initial single high-dose screening (10⁻⁵ M) to identify compounds for further evaluation.[1][2]

The general quinazoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer effects by targeting various cellular pathways.[3][4][5]

Kinase Inhibition Profile

Quinazoline derivatives are renowned for their activity as kinase inhibitors.[6][7] While specific kinase inhibition data for this compound was not found in the initial broad searches, related cyclopropyl-containing quinazoline derivatives have shown significant inhibitory activity against specific kinases.

One study focused on the development of 2,4-diaminoquinazoline derivatives as p21-activated kinase 4 (PAK4) inhibitors. These compounds, featuring a N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine core, demonstrated potent PAK4 inhibition with IC50 values in the nanomolar range.

Table 1: PAK4 Kinase Inhibitory Activity of Selected Cyclopropylquinazoline Derivatives
Compound IDStructurePAK4 IC50 (µM)
8d 2-(4-(4-chlorophenyl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine0.060
9c 6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)quinazolin-4-amine0.068

Data extracted from a study on PAK4 inhibitors.

Another study explored 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent inhibitors of discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase implicated in fibrosis and cancer.

Experimental Protocols

General Synthesis of 2,4-Diaminoquinazoline Derivatives

The synthesis of the 2,4-diaminoquinazoline derivatives targeting PAK4 involved a key intermediate, 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine. This intermediate was synthesized by reacting 5-cyclopropyl-1H-pyrazol-3-amine with 2,4,6-trichloroquinazoline in the presence of a base. Subsequent substitution of the remaining chlorine atom with various piperidine or piperazine derivatives yielded the final compounds.

Synthesis_Workflow A 5-cyclopropyl-1H-pyrazol-3-amine C 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine A->C B 2,4,6-trichloroquinazoline B->C E Final 2,4-Diaminoquinazoline Derivative C->E D Substituted Piperidine/Piperazine D->E

General synthesis workflow for 2,4-diaminoquinazoline derivatives.
In Vitro Kinase Inhibition Assay (Example: PAK4)

The inhibitory activity of the synthesized compounds against PAK4 was determined using a standard in vitro kinase assay.

  • Enzyme and Substrate Preparation : Recombinant PAK4 enzyme and a suitable substrate peptide are prepared in assay buffer.

  • Compound Preparation : Test compounds are serially diluted to various concentrations.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (General Protocol)

The antiproliferative activity of the compounds is typically evaluated using a cell-based assay, such as the MTT or SRB assay, against a panel of human cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement :

    • MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • SRB Assay : Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curves.

Cell_Proliferation_Assay A Seed Cancer Cells in 96-well Plates B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add Viability Reagent (MTT or SRB) C->D E Measure Absorbance D->E F Calculate GI50/IC50 Values E->F

Workflow for a typical cell-based proliferation assay.

Signaling Pathway Interactions

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. For instance, the inhibition of PAK4 by cyclopropylquinazoline derivatives would disrupt the PAK4 signaling cascade.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Integrins Integrins Cytokines Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Small GTPases (Cdc42, Rac1) Small GTPases (Cdc42, Rac1) Receptor Tyrosine Kinases->Small GTPases (Cdc42, Rac1) PAK4 PAK4 Small GTPases (Cdc42, Rac1)->PAK4 Cytoskeletal Reorganization Cytoskeletal Reorganization PAK4->Cytoskeletal Reorganization Cell Proliferation Cell Proliferation PAK4->Cell Proliferation Cell Survival Cell Survival PAK4->Cell Survival Cell Migration & Invasion Cell Migration & Invasion PAK4->Cell Migration & Invasion This compound Derivative This compound Derivative This compound Derivative->PAK4 Inhibition

Simplified PAK4 signaling pathway and the inhibitory action of a cyclopropylquinazoline derivative.

Conclusion and Future Directions

The preliminary biological screening data suggests that this compound and its derivatives are a promising class of compounds with potential anticancer and kinase inhibitory activities. The potent inhibition of PAK4 by certain derivatives highlights a specific mechanism of action that warrants further investigation. Future research should focus on:

  • Comprehensive screening of a broader library of this compound derivatives against a wider range of kinases and cancer cell lines.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most potent lead compounds.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

  • Exploration of potential synergistic effects when combined with other anticancer agents.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The provided protocols and pathway diagrams serve as a resource for researchers to build upon in the quest for novel and effective cancer therapeutics.

References

The Synthesis and Characterization of 7-Cyclopropylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis and characterization of 7-Cyclopropylquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide outlines a plausible synthetic pathway based on established methodologies for analogous quinazoline derivatives. It further details the necessary characterization techniques to confirm the identity and purity of the synthesized compound.

Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process commencing with the formation of a key intermediate, 2-amino-4-cyclopropylbenzoic acid. This intermediate can then be cyclized to form the quinazoline core. A common and effective method for constructing the quinazoline ring is the reaction of an anthranilic acid derivative with formamide or a similar one-carbon source.

A proposed synthetic workflow is detailed below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-amino-4-cyclopropylbenzoic acid cluster_1 Step 2: Quinazoline Ring Formation cluster_2 Step 3: Functionalization A Starting Material (e.g., 4-bromo-2-aminobenzoic acid) B Suzuki Coupling (with cyclopropylboronic acid) A->B Pd catalyst, base C Intermediate (2-amino-4-cyclopropylbenzoic acid) B->C D Cyclization (with Formamide) C->D E Intermediate (7-Cyclopropylquinazolin-4(3H)-one) D->E F Chlorination (e.g., SOCl2 or POCl3) E->F G Intermediate (4-Chloro-7-cyclopropylquinazoline) F->G H Reduction (e.g., H2, Pd/C) G->H I Final Product (this compound) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-cyclopropylbenzoic acid (Hypothetical Protocol)

  • To a solution of 4-bromo-2-aminobenzoic acid (1 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added cyclopropylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (3 equivalents).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 2-amino-4-cyclopropylbenzoic acid.

Step 2: Synthesis of 7-Cyclopropylquinazolin-4(3H)-one

  • A mixture of 2-amino-4-cyclopropylbenzoic acid (1 equivalent) and formamide (10-20 equivalents) is heated at 150-180 °C for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 7-Cyclopropylquinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloro-7-cyclopropylquinazoline

  • 7-Cyclopropylquinazolin-4(3H)-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The excess chlorinating agent is removed by distillation under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give 4-Chloro-7-cyclopropylquinazoline.

Step 4: Synthesis of this compound

  • 4-Chloro-7-cyclopropylquinazoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

  • A palladium on carbon catalyst (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Characterization Data

As no specific experimental data for this compound is readily available in the literature, the following table outlines the expected characterization data based on the analysis of similar quinazoline derivatives.

Parameter Expected Value/Observation
Appearance White to off-white solid
Melting Point (°C) To be determined experimentally
Yield (%) To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Signals corresponding to the quinazoline ring protons, the cyclopropyl group protons, and a characteristic singlet for the C2-H.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Resonances for the aromatic and heterocyclic carbons of the quinazoline core, and the aliphatic carbons of the cyclopropyl group.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of this compound.
Infrared (IR) (KBr, cm⁻¹) Characteristic peaks for C-H aromatic and aliphatic stretching, C=N and C=C stretching of the quinazoline ring.

Potential Signaling Pathways and Biological Relevance

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] They are known to interact with various biological targets, including enzymes and receptors. The quinazoline scaffold is a key component in several approved drugs, particularly in oncology.

The potential biological activities of this compound can be inferred from the known activities of other quinazoline derivatives. A logical workflow for investigating its biological relevance would be:

Biological_Investigation A Synthesized This compound B In Vitro Screening (e.g., Kinase Assays, Cell Viability) A->B C Hit Identification B->C D Target Deconvolution C->D F Lead Optimization C->F E Signaling Pathway Analysis (e.g., Western Blot, Transcriptomics) D->E

Caption: Workflow for the biological evaluation of this compound.

Given the prevalence of quinazolines as kinase inhibitors, a primary area of investigation for this compound would be its effect on various protein kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established chemical transformations for the construction of the quinazoline core. While specific experimental data for this compound is not currently available, the outlined characterization methods will be essential for confirming its structure and purity. Further investigation into the biological activities of this compound is warranted, given the significant therapeutic potential of the quinazoline scaffold.

References

Spectroscopic Data for 7-Cyclopropylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic data (NMR, MS, IR) for 7-Cyclopropylquinazoline. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on established principles and data for analogous structures. The content is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and anticipated spectral features of this compound.

Synthetic Strategies for Quinazoline Derivatives

The quinazoline core is a prevalent scaffold in medicinal chemistry, and numerous synthetic routes have been developed for its construction. The synthesis of a 7-substituted quinazoline, such as this compound, would typically commence from a correspondingly substituted anthranilic acid or a related precursor.

A common and effective method is the reaction of a 2-aminobenzonitrile with an orthoester. For the target molecule, this would involve 2-amino-4-cyclopropylbenzonitrile reacting with triethyl orthoformate. Other established methods include the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides, or palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group onto a pre-formed 7-haloquinazoline ring. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the synthesis.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of the quinazoline nucleus and the cyclopropyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted proton (¹H) and carbon-¹³ (¹³C) NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Assignment
~9.25s-H-2
~9.15s-H-4
~8.00d~8.4H-5
~7.65d~1.8H-8
~7.40dd~8.4, 1.8H-6
~2.05m-Cyclopropyl-CH
~1.15m-Cyclopropyl-CH₂
~0.85m-Cyclopropyl-CH₂
  • Rationale : The protons on the quinazoline ring are expected to resonate in the downfield aromatic region. The H-2 and H-4 protons are typically the most deshielded due to the influence of the two nitrogen atoms. The cyclopropyl protons will appear in the upfield aliphatic region, with the methine proton being the most downfield of the three.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Inferred Assignment
~161.0C-4
~156.0C-2
~152.0C-8a
~150.0C-7
~134.5C-5
~128.0C-6
~126.5C-8
~121.0C-4a
~16.0Cyclopropyl-CH
~10.5Cyclopropyl-CH₂
  • Rationale : The carbon atoms of the quinazoline ring will be in the aromatic region of the spectrum, with C-2 and C-4 being the most downfield. The carbons of the cyclopropyl group are expected at a significantly higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z RatioInterpretation
170[M]⁺ (Molecular Ion)
169[M-H]⁺
142[M-C₂H₄]⁺
129[M-C₃H₅]⁺
  • Rationale : The molecular weight of this compound is 170.21 g/mol . The primary fragmentation pathways are expected to involve the loss of the cyclopropyl group or rearrangements leading to the expulsion of stable neutral molecules like ethylene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
~3010MediumCyclopropyl C-H Stretch
1625-1450Strong-MediumAromatic C=C and C=N Stretching
~1020MediumCyclopropyl Ring Deformation
900-650StrongAromatic C-H Out-of-Plane Bending
  • Rationale : The IR spectrum is expected to show characteristic absorptions for the aromatic quinazoline ring and the cyclopropyl group. The C=C and C=N stretching vibrations of the quinazoline ring will be prominent in the fingerprint region.

Experimental Protocols for Characterization

For a novel compound such as this compound, a standard set of spectroscopic experiments would be performed to confirm its structure.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra would be acquired in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing strong evidence for the chemical formula. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods.

  • Infrared Spectroscopy : An FTIR (Fourier-Transform Infrared) spectrum would be recorded, typically using an ATR (Attenuated Total Reflectance) accessory for a solid sample, to identify the key functional groups.

Synthesis and Characterization Workflow

The logical flow from chemical synthesis to structural confirmation is a fundamental process in chemical research and drug development.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation A Starting Materials B Chemical Reaction A->B C Work-up & Purification B->C D NMR (1H, 13C, 2D) C->D E Mass Spectrometry (HRMS) C->E F IR Spectroscopy C->F G Data Interpretation D->G E->G F->G H Structure Elucidation G->H

Caption: General workflow from synthesis to spectroscopic structural elucidation.

Discovery and Initial Assessment of 7-Cyclopropylquinazoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and initial biological evaluation of 7-Cyclopropylquinazoline, a heterocyclic compound of interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. The introduction of a cyclopropyl group at the 7-position represents a key structural modification aimed at exploring and optimizing the compound's pharmacological profile. This document provides a consolidated overview of the synthetic route, preliminary biological activity, and the underlying mechanism of action, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

The quinazoline core is a prominent feature in a multitude of biologically active molecules, including several approved drugs targeting key signaling pathways in cancer.[1] The strategic substitution on the quinazoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The cyclopropyl group, a small, rigid, and lipophilic moiety, is a valuable substituent in drug design, often contributing to improved metabolic stability and binding affinity. This guide focuses on the synthesis and initial characterization of this compound, providing a foundational understanding for further research and development.

Synthesis of this compound

The synthesis of this compound derivatives typically involves a multi-step reaction sequence starting from appropriately substituted anthranilic acids. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4H-benzo[d][1][4]oxazin-4-one

A key intermediate in the synthesis of this compound derivatives is the corresponding benzoxazinone. This is typically achieved by reacting anthranilic acid with cyclopropyl carbonyl chloride.

  • Materials: Anthranilic acid, cyclopropyl carbonyl chloride, 2,6-lutidine, and an appropriate solvent.

  • Procedure: To a solution of anthranilic acid in a suitable solvent, 2,6-lutidine is added, followed by the dropwise addition of cyclopropyl carbonyl chloride at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the 2-cyclopropyl-4H-benzo[d][1][2]oxazin-4-one intermediate.[3]

The subsequent conversion of the benzoxazinone to the desired quinazoline can be achieved through various methods, including reaction with ammonia or its equivalents to form the quinazolinone core, which can then be further modified.

Initial Biological Assessment

The initial biological assessment of novel quinazoline derivatives often focuses on their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.

In Vitro Antiproliferative Activity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound/DerivativeCell LineIC50 (µM)
Reference EGFR Inhibitor A549 (Lung Carcinoma)Data not available in search results
This compound Analog A549 (Lung Carcinoma)Data not available in search results
Reference EGFR Inhibitor MCF-7 (Breast Cancer)Data not available in search results
This compound Analog MCF-7 (Breast Cancer)Data not available in search results

Note: Specific IC50 values for this compound were not available in the provided search results. The table serves as a template for data presentation.

Mechanism of Action: Kinase Inhibition

Quinazoline derivatives frequently exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[2][4] This inhibition blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for quinazoline-based EGFR inhibitors.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR Binds Downstream_Signaling Downstream Signaling (Proliferation, Survival) P->Downstream_Signaling Activates

Caption: EGFR signaling and its inhibition by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and initial screening of this compound derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Antiproliferative Assay (e.g., MTT) Purification->In_Vitro_Screening Data_Analysis IC50 Determination and SAR Analysis In_Vitro_Screening->Data_Analysis Hit_Identification Identification of Lead Compounds Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: General workflow for synthesis and screening.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is not detailed in the provided search results, general principles for 4-anilinoquinazoline EGFR inhibitors can be extrapolated. The nature and position of substituents on the quinazoline core and the anilino moiety significantly influence potency and selectivity. The introduction of the cyclopropyl group at the 7-position is anticipated to impact the compound's interaction with the ATP-binding pocket of the kinase.

Conclusion

This technical guide provides a preliminary overview of the discovery and initial assessment of this compound. The synthetic strategy and the expected biological activity are based on established knowledge of quinazoline chemistry and pharmacology. Further detailed studies are required to fully elucidate the therapeutic potential of this compound. The provided experimental frameworks and data presentation templates are intended to guide future research in this area.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Cyclopropylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 7-Cyclopropylquinazoline, a molecule of interest in medicinal chemistry and drug discovery. The synthetic route is a three-step process commencing with the commercially available 2-amino-4-bromobenzoic acid. The methodology involves the initial formation of 7-bromoquinazolin-4(3H)-one, followed by chlorination to yield 7-bromo-4-chloroquinazoline, and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. This protocol is designed to be a comprehensive guide, offering step-by-step instructions, a summary of expected yields, and a visual representation of the synthetic pathway.

Data Presentation

StepReactionStarting MaterialReagent 1Reagent 2ProductTypical Yield (%)
1Quinazolinone Formation2-Amino-4-bromobenzoic acidFormamideN/A7-Bromoquinazolin-4(3H)-one85-95
2Chlorination7-Bromoquinazolin-4(3H)-onePOCl₃N,N-Diisopropylethylamine7-Bromo-4-chloroquinazoline90-98
3Suzuki-Miyaura Cross-Coupling7-Bromo-4-chloroquinazolineCyclopropylboronic acidPd(OAc)₂/P(Cy)₃7-Cyclopropyl-4-chloroquinazoline70-85

Experimental Protocols

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

This procedure outlines the formation of the quinazolinone ring from 2-amino-4-bromobenzoic acid.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, combine 1.0 equivalent of 2-amino-4-bromobenzoic acid with 10 equivalents of formamide.

  • Heat the reaction mixture to 160-170 °C and maintain at this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold deionized water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of deionized water to remove any residual formamide.

  • Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 7-Bromo-4-chloroquinazoline

This protocol describes the chlorination of the 4-oxo position of the quinazolinone.[1][2][3][4][5]

Materials:

  • 7-Bromoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or another suitable organic solvent

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 7-bromoquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add 1.1 equivalents of N,N-diisopropylethylamine dropwise to the cooled suspension with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice. Caution: This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield 7-bromo-4-chloroquinazoline.

Step 3: Synthesis of 7-Cyclopropyl-4-chloroquinazoline via Suzuki-Miyaura Cross-Coupling

This final step introduces the cyclopropyl group at the 7-position.[6][7][8][9][10]

Materials:

  • 7-Bromo-4-chloroquinazoline

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (P(Cy)₃)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Toluene and water (solvent system)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 7-bromo-4-chloroquinazoline, 1.5 equivalents of cyclopropylboronic acid, and 3.0 equivalents of potassium phosphate in a mixture of toluene and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the catalyst and ligand: 0.05 equivalents of palladium(II) acetate and 0.10 equivalents of tricyclohexylphosphine.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with a saturated ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 7-cyclopropyl-4-chloroquinazoline.

Mandatory Visualization

Synthesis_of_7_Cyclopropylquinazoline A 2-Amino-4-bromobenzoic acid B 7-Bromoquinazolin-4(3H)-one A->B Step 1 C 7-Bromo-4-chloroquinazoline B->C Step 2 D 7-Cyclopropyl-4-chloroquinazoline C->D Step 3 R1 Formamide R1->B R2 POCl₃, DIPEA R2->C R3 Cyclopropylboronic acid, Pd(OAc)₂, P(Cy)₃, K₃PO₄ R3->D

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for In Vitro Assay Development of 7-Cyclopropylquinazoline Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives developed as potent inhibitors of protein kinases.[1] In particular, quinazoline-based molecules have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is implicated in the progression of various cancers.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[4][5] Consequently, inhibition of EGFR kinase activity is a key therapeutic strategy in oncology.

This document provides detailed protocols for the in vitro evaluation of 7-Cyclopropylquinazoline, a novel quinazoline derivative, for its potential inhibitory activity against EGFR. The application note outlines a two-tiered approach: a primary biochemical assay to determine the direct inhibitory effect on EGFR kinase activity, followed by a secondary cell-based assay to assess the compound's efficacy in a cellular context.

I. Biochemical Assay: EGFR Kinase Activity

A luminescence-based kinase assay, ADP-Glo™, is employed to measure the amount of ADP produced during the EGFR kinase reaction.[6][7] The luminescent signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.[8]

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

Materials:

  • Recombinant Human EGFR Kinase Enzyme System (Promega, Cat. No. V3831 or similar)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure: [3][7]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a stock solution of Staurosporine in DMSO for use as a positive control.

    • Prepare the EGFR kinase, substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP solutions in the provided kinase reaction buffer as per the manufacturer's instructions.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted this compound, Staurosporine, or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2 µL of the EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation: EGFR Kinase Inhibition

The raw luminescence data is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a four-parameter logistic dose-response curve.

CompoundIC50 (nM)
This compound[Insert experimentally determined value]
Staurosporine[Insert experimentally determined value]

Table 1: Example data table for summarizing the inhibitory potency of this compound against EGFR kinase.

II. Cell-Based Assay: Inhibition of Cancer Cell Proliferation

To evaluate the effect of this compound on cell viability in a cellular context, a cell proliferation assay using the A431 human epidermoid carcinoma cell line is performed.[2] A431 cells overexpress EGFR, making them a suitable model for studying EGFR inhibitors.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Experimental Protocol: MTT Cell Proliferation Assay[11][13]

Materials:

  • A431 human epidermoid carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Gefitinib (positive control inhibitor)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest A431 cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Gefitinib in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation: A431 Cell Proliferation Inhibition

The absorbance values are converted to percent cell viability relative to the vehicle-treated control cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

CompoundGI50 (µM)
This compound[Insert experimentally determined value]
Gefitinib[Insert experimentally determined value]

Table 2: Example data table for summarizing the anti-proliferative activity of this compound in A431 cells.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT AKT->Proliferation Quinazoline This compound Quinazoline->P_EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start biochemical_assay Primary Screen: Biochemical ADP-Glo™ Assay start->biochemical_assay data_analysis1 Data Analysis: Calculate % Inhibition & IC50 biochemical_assay->data_analysis1 decision Active? data_analysis1->decision cell_based_assay Secondary Screen: Cell-Based MTT Assay (A431) decision->cell_based_assay Yes inactive Inactive decision->inactive No data_analysis2 Data Analysis: Calculate % Viability & GI50 cell_based_assay->data_analysis2 end End data_analysis2->end inactive->end

Caption: Workflow for in vitro screening of this compound.

References

Application Notes and Protocols for 7-Cyclopropylquinazoline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent enzyme inhibition. This document provides detailed application notes and protocols for the investigation of 7-Cyclopropylquinazoline, a novel derivative, as a potential inhibitor of key enzymes implicated in cancer and inflammatory diseases, namely Epidermal Growth Factor Receptor (EGFR) and Receptor-Interacting Protein 2 (RIP2) kinase.

While specific experimental data for this compound is not yet widely published, this document compiles representative data and protocols from closely related quinazoline-based inhibitors to guide researchers in their investigation of this promising compound. The provided methodologies and data serve as a foundational resource for characterizing the inhibitory potential of this compound.

Potential Enzyme Targets and Mechanism of Action

Quinazoline-based compounds are known to target the ATP-binding pocket of kinases, acting as competitive inhibitors. This compound is hypothesized to exhibit inhibitory activity against the following key enzymes:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[1][2][3][4][5] Inhibition of EGFR can block downstream signaling pathways, leading to reduced tumor growth.

  • Receptor-Interacting Protein 2 (RIP2) Kinase: A serine/threonine kinase that is a key mediator in the NOD-like receptor (NLR) signaling pathway, which is involved in innate immunity and inflammation.[6][7][8][9][10] Inhibition of RIP2 kinase can modulate inflammatory responses.

Data Presentation: Inhibitory Activity of Representative Quinazoline Derivatives

The following tables summarize the inhibitory activities of known quinazoline derivatives against EGFR and RIP2 kinase. This data provides a benchmark for evaluating the potency of this compound.

Table 1: Inhibitory Activity of Representative Quinazoline Derivatives against EGFR

CompoundTargetIC50 (nM)Assay TypeReference
GefitinibEGFR (wild-type)38.9Kinase Assay[2]
ErlotinibEGFR (wild-type)45Kinase Assay[1]
Compound 6dEGFR (wild-type)69Kinase Assay[1]
Compound 22EGFR (wild-type)40.7Kinase Assay[2]

Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against RIP2 Kinase

CompoundTargetIC50 (nM)Assay TypeReference
GSK583RIP2 Kinase5Fluorescence Polarization[8]
Compound 14RIP2 Kinase5.1In vitro Kinase Assay[9]
Compound 37RIP2 Kinase(nanomolar range)In vitro Kinase Assay[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of 7-cyclopropyl-substituted quinazolines, based on established methods for similar derivatives.

Materials:

  • 2-Amino-4-cyclopropylbenzonitrile

  • Triphosgene

  • Aniline

  • Toluene

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Cyclization: A solution of 2-amino-4-cyclopropylbenzonitrile in toluene is treated with triphosgene to form the corresponding isocyanate.

  • Reaction with Aniline: The isocyanate is then reacted with aniline to form a urea intermediate.

  • Ring Closure: The urea intermediate is heated in a suitable solvent to induce cyclization and form the this compound core.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro EGFR Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of EGFR kinase, substrate, and ATP in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the EGFR kinase solution to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding the ATP/substrate solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro RIP2 Kinase Assay

This protocol outlines a method for determining the inhibitory activity of this compound against RIP2 kinase.

Materials:

  • Recombinant human RIP2 kinase

  • ATP

  • Biotinylated peptide substrate (e.g., Biotin-LRRRLSLA)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • HTScan® Kinase Assay Kit (Cell Signaling Technology) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of RIP2 kinase and peptide substrate in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the RIP2 kinase and substrate solution to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 30 minutes.

  • Detection: Stop the reaction and detect substrate phosphorylation using the HTScan® Kinase Assay Kit according to the manufacturer's protocol, which typically involves a primary antibody that recognizes the phosphorylated substrate and a secondary HRP-conjugated antibody for chemiluminescent detection.

  • Data Analysis: Measure the chemiluminescence using a plate reader. Calculate the percent inhibition and determine the IC50 value as described for the EGFR assay.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Quinazoline_Inhibitor This compound (Inhibitor) Quinazoline_Inhibitor->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition.

RIP2_Kinase_Signaling_Pathway NOD2 NOD2 RIP2 RIP2 Kinase NOD2->RIP2 Recruits & Activates MDP MDP (Bacterial Peptidoglycan) MDP->NOD2 Activates TAK1 TAK1 RIP2->TAK1 Activates Quinazoline_Inhibitor This compound (Inhibitor) Quinazoline_Inhibitor->RIP2 Inhibits IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Promotes

Caption: RIP2 Kinase Signaling Pathway Inhibition.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assays (EGFR & RIP2) Purification->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Based_Assay Cell-Based Assays (Proliferation, Cytokine Release) IC50->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors targeting critical pathways in cancer and inflammation. The protocols and data presented in this document provide a comprehensive framework for researchers to initiate their investigations into the therapeutic potential of this compound. Further studies are warranted to elucidate the specific inhibitory profile and mechanism of action of this compound, which may lead to the development of a new class of targeted therapeutics.

References

Application Note: High-Throughput Screening of 7-Cyclopropylquinazoline Analogs for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has emerged as a critical target for anticancer drug development.[4] Quinazoline-based molecules are a prominent class of EGFR inhibitors, with several compounds, such as gefitinib and erlotinib, receiving FDA approval for the treatment of NSCLC.[2][3]

This application note focuses on 7-cyclopropylquinazoline analogs, a novel series of compounds designed to inhibit EGFR. The introduction of a cyclopropyl group at the 7-position of the quinazoline scaffold is hypothesized to enhance binding affinity and selectivity for the ATP-binding site of the EGFR kinase domain. High-throughput screening (HTS) methods are essential for rapidly evaluating the biological activity of a large number of these analogs to identify promising lead compounds for further development.

This document provides detailed protocols for a panel of HTS assays to characterize the inhibitory potential of this compound analogs, including a biochemical kinase assay, a cell-based viability assay, and a target engagement assay.

Signaling Pathway and Experimental Workflow

The EGFR signaling pathway is initiated by the binding of ligands such as epidermal growth factor (EGF), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event triggers a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival. This compound analogs are designed to competitively inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking the initiation of this signaling cascade.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K This compound This compound Analog This compound->EGFR_dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

EGFR Signaling Pathway and Inhibition by this compound Analogs.

A typical high-throughput screening workflow for evaluating these analogs involves a primary biochemical screen to identify potent inhibitors of the EGFR kinase, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency.

HTS_Workflow High-Throughput Screening Workflow Compound_Library This compound Analog Library Primary_Screen Primary Screen: Biochemical EGFR Kinase Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Secondary_Screen_1 Secondary Screen 1: Cell-Based Viability Assay (MTT) Hit_Identification->Secondary_Screen_1 Active Secondary_Screen_2 Secondary Screen 2: Target Engagement (Western Blot) Hit_Identification->Secondary_Screen_2 Active Lead_Compounds Lead Compounds Secondary_Screen_1->Lead_Compounds Secondary_Screen_2->Lead_Compounds

High-Throughput Screening Workflow for this compound Analogs.

Experimental Protocols

Biochemical EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human EGFR kinase enzyme (Promega, #V3831)

  • ATP (Promega, #V9101)

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • This compound analogs dissolved in DMSO

  • Assay plates (384-well, white)

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare the kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.5 mg/ml BSA.[5]

  • Add 2.5 µL of the this compound analog at various concentrations (or DMSO as a vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR enzyme and substrate to each well.[6]

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[6] Incubate the plate at room temperature for 1 hour.[6]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6] Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Materials:

  • A431 (human epidermoid carcinoma) or other EGFR-overexpressing cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogs (and a vehicle control) for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate the plate for at least 2 hours at 37°C (or overnight) to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Target Engagement Assay (Western Blot for Phospho-EGFR)

This assay determines if the compounds inhibit the phosphorylation of EGFR in a cellular context, confirming target engagement.

Materials:

  • A431 or other suitable cell line

  • Serum-free medium

  • Human EGF

  • This compound analogs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment.

  • Pre-treat the cells with various concentrations of the this compound analogs for 2 hours.

  • Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Data Presentation

The following table presents representative data for a series of quinazoline analogs, illustrating the impact of substitutions at the 7-position on their biological activity. While specific data for a comprehensive set of this compound analogs is not publicly available, this table, synthesized from published structure-activity relationship studies of related quinazoline derivatives, demonstrates the type of data generated in a high-throughput screen.

Compound IDR7 SubstitutionEGFR Kinase IC50 (nM)A431 Cell Viability IC50 (µM)
1a -H15012.5
1b -OCH3252.1
1c -Cl807.8
1d -CH3555.2
Gefitinib -OCH3 (at 6,7)330.5

Data is representative and compiled for illustrative purposes based on general trends observed in SAR studies of quinazoline-based EGFR inhibitors.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the high-throughput screening and characterization of this compound analogs as potential EGFR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and prioritize lead compounds with potent and selective activity for further preclinical development in the pursuit of novel cancer therapeutics.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 7-Cyclopropylquinazoline in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Cyclopropylquinazoline in human plasma. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent activity as kinase inhibitors for cancer therapy.[1][2] Gefitinib and erlotinib, for example, are quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) and are used in the treatment of non-small-cell lung cancer.[1][3] this compound is a novel compound within this class, and its development requires a reliable bioanalytical method to characterize its pharmacokinetic profile.

This application note details a sensitive, selective, and rapid LC-MS/MS method for the determination of this compound in human plasma. The protocol is based on established principles for the analysis of small molecule kinase inhibitors and adheres to bioanalytical method validation guidelines.[4][5][6] The simple protein precipitation-based sample preparation makes it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally related compound like Erlotinib).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.

  • Matrix: Drug-free human plasma.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Shimadzu Nexera LC-20AD).[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX API 4000).[7]

  • Analytical Column: A reversed-phase C18 column (e.g., Synergi Fusion RP C18, 50 x 2.1 mm, 3 µm).[8]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the IS by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a separate working solution for the IS.

Sample Preparation Protocol

The protein precipitation method is employed for its simplicity and efficiency.[8][9]

  • Pipette 50 µL of human plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (Re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Q1/Q3 to be determined based on compound's mass

    • Internal Standard (e.g., Erlotinib): m/z 394.2 → 278.1

  • Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) through infusion of the analytes.

Data Presentation: Method Validation Summary

The method was validated according to FDA guidelines for bioanalytical method validation.[4][10] The following tables summarize the performance characteristics of the assay. (Note: Data presented are illustrative examples).

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Weighting

| this compound | 0.5 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy (Intra-day and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.5 ≤ 10.5 95.0 - 105.0 ≤ 12.1 94.0 - 106.0
Low 1.5 ≤ 8.2 98.0 - 102.0 ≤ 9.5 97.5 - 102.5
Medium 75 ≤ 6.5 99.5 - 101.0 ≤ 7.8 98.0 - 101.5

| High | 750 | ≤ 5.8 | 99.0 - 100.5 | ≤ 6.9 | 99.5 - 101.0 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 1.5 92.5 ± 4.1 98.7 ± 3.5

| High | 750 | 94.1 ± 3.5 | 99.5 ± 2.8 |

Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (50 µL) p2 Add Acetonitrile with IS (150 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition & Quantification a3->a4

Fig 1. Workflow for this compound quantification.
Representative Signaling Pathway

Many quinazoline derivatives act as inhibitors of the EGFR signaling pathway, which is crucial in cell proliferation and survival.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound Inhibitor->EGFR

Fig 2. Inhibition of the EGFR signaling pathway.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for supporting pharmacokinetic and clinical studies in the drug development process. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the criteria for bioanalytical method validation.

References

Application Notes and Protocols: 7-Cyclopropylquinazoline-2,4(1H,3H)-dione as a Probe for the MAT2A Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyclopropylquinazoline-2,4(1H,3H)-dione is a member of the quinazolinone chemical class, which has been identified as a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This enzyme is a critical component of the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to cellular homeostasis, regulating gene expression, protein function, and signaling pathways.

In the context of oncology, MAT2A has emerged as a high-value therapeutic target, particularly in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This renders these cancer cells exquisitely dependent on a continuous supply of SAM from MAT2A to maintain PRMT5 activity and other essential methylation events. Inhibition of MAT2A in this context leads to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal tissues.

This compound-2,4(1H,3H)-dione and its analogs serve as valuable chemical probes for dissecting the biological roles of the MAT2A-SAM-PRMT5 axis, validating MAT2A as a drug target, and investigating the downstream consequences of inhibiting cellular methylation.

Mechanism of Action

This compound-2,4(1H,3H)-dione functions as an allosteric, non-competitive inhibitor of MAT2A. It binds to a site at the interface of the MAT2A protein dimer, distinct from the active site where methionine and ATP bind. This binding event induces a conformational change that traps the product, SAM, within the active site, thereby preventing its release and inhibiting the overall catalytic cycle. The consequence is a dose-dependent reduction in intracellular SAM levels, leading to the inhibition of downstream methylation events.

Quantitative Data

While specific quantitative data for this compound-2,4(1H,3H)-dione is not extensively published, data from closely related arylquinazolinone analogs provide a strong indication of the potency of this chemical class as MAT2A inhibitors. The following table summarizes representative data for a potent analog from this class.

Compound IDAssay TypeTargetCell LineIC50 (nM)Reference
Arylquinazolinone 28 Cellular SDMAPRMT5 (downstream of MAT2A)HCT116 MTAP-knockout25[1]
AG-270 BiochemicalMAT2A-14[2]
AG-270 Cellular SAM reductionMAT2AHCT116 MTAP-null20[2]

Signaling Pathway

The inhibition of MAT2A by this compound-2,4(1H,3H)-dione directly impacts the methionine cycle and downstream methylation-dependent pathways. A key pathway affected is the PRMT5-mediated methylation of proteins involved in mRNA splicing and DNA damage response.

MAT2A_Pathway cluster_0 Methionine Cycle cluster_1 Downstream Effects in MTAP-deleted Cancer Met Methionine MAT2A MAT2A Met->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Synthesis Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Methyl Donor PRMT5 PRMT5 SAM->PRMT5 Activates SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Probe This compound-2,4(1H,3H)-dione Probe->MAT2A Inhibition Splicing_Factors Splicing Factors PRMT5->Splicing_Factors Methylates DNA_Repair_Proteins DNA Repair Proteins PRMT5->DNA_Repair_Proteins Methylates mRNA_Splicing mRNA Splicing Splicing_Factors->mRNA_Splicing Regulates DNA_Damage_Response DNA Damage Response DNA_Repair_Proteins->DNA_Damage_Response Mediates Cell_Death Selective Cell Death mRNA_Splicing->Cell_Death Perturbation leads to DNA_Damage_Response->Cell_Death Impairment leads to

Caption: MAT2A inhibition by this compound-2,4(1H,3H)-dione disrupts SAM synthesis, leading to impaired PRMT5 function and selective death of MTAP-deleted cancer cells.

Experimental Protocols

Biochemical Assay for MAT2A Inhibition (Colorimetric)

This protocol is adapted from commercially available MAT2A inhibitor screening kits and measures the amount of inorganic phosphate released during the conversion of ATP to SAM.

Materials:

  • Recombinant human MAT2A enzyme

  • ATP

  • L-Methionine

  • 5x MAT2A Assay Buffer

  • Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)

  • Test compound (this compound-2,4(1H,3H)-dione) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare 1x MAT2A Assay Buffer: Dilute the 5x stock to 1x with deionized water.

  • Prepare Compound Dilutions: Prepare a serial dilution of the test compound in 1x MAT2A Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Include a "no inhibitor" positive control and a "no enzyme" blank control containing the same concentration of DMSO.

  • Prepare Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice. Dilute the enzyme to the desired working concentration in 1x MAT2A Assay Buffer.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or control solution. b. Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. c. Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate Reaction: a. Prepare a Master Mix of substrates containing L-Methionine and ATP in 1x MAT2A Assay Buffer at 2x the final desired concentration. b. Add 5 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: a. Add 80 µL of the Colorimetric Detection Reagent to each well. b. Incubate at room temperature for 20-30 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the "Blank" from all other wells. b. Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control". c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assay for Downstream MAT2A Inhibition (SDMA Measurement)

This protocol measures the level of symmetric dimethylarginine (SDMA) on cellular proteins, a direct downstream marker of PRMT5 activity, which is dependent on SAM produced by MAT2A.

Materials:

  • HCT116 MTAP-knockout and isogenic wild-type cell lines

  • Appropriate cell culture medium (e.g., McCoy's 5A) with 10% FBS

  • Test compound (this compound-2,4(1H,3H)-dione) dissolved in DMSO

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDMA ELISA kit or Western blot reagents (primary antibody against SDMA, secondary HRP-conjugated antibody, and chemiluminescent substrate)

Procedure:

  • Cell Seeding: Seed HCT116 MTAP-knockout and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO).

  • Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDMA Detection (ELISA): a. Follow the manufacturer's protocol for the SDMA ELISA kit. b. Normalize the SDMA levels to the total protein concentration for each sample.

  • SDMA Detection (Western Blot - Alternative): a. Normalize protein lysates to the same concentration. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with a primary antibody against SDMA. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system. f. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: a. Calculate the percent reduction in SDMA levels for each compound concentration relative to the vehicle control. b. Plot the percent reduction versus the log of the compound concentration and determine the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Prepare Reagents (Enzyme, Substrates, Compound) b_reaction Incubate Compound with MAT2A b_start->b_reaction b_initiate Add Substrates (ATP, Met) b_reaction->b_initiate b_incubate Incubate at 37°C b_initiate->b_incubate b_detect Add Detection Reagent b_incubate->b_detect b_read Measure Absorbance (620 nm) b_detect->b_read b_analyze Calculate IC50 b_read->b_analyze c_seed Seed MTAP-null Cells c_treat Treat with Compound (72h) c_seed->c_treat c_lyse Lyse Cells c_treat->c_lyse c_quantify Quantify Protein c_lyse->c_quantify c_detect Measure SDMA Levels (ELISA/Western) c_quantify->c_detect c_analyze Calculate Cellular IC50 c_detect->c_analyze start_node Start start_node->b_start start_node->c_seed

Caption: Workflow for characterizing a MAT2A inhibitor using biochemical and cell-based assays.

References

Application Notes and Protocols: The Role of Quinazoline Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[2][3] By competitively blocking the ATP-binding site of the EGFR's intracellular kinase domain, Gefitinib inhibits the downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis.[2] This document will detail its mechanism of action, provide quantitative data on its efficacy in different cancer cell lines, and present detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[4][5] In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2]

Gefitinib, a quinazoline derivative, functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[2] It reversibly binds to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of EGFR and subsequent activation of downstream signaling.[2][6] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib (Quinazoline Derivative) Gefitinib->Dimerization Inhibits RAS_RAF RAS -> RAF -> MEK -> ERK Dimerization->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add Quinazoline Compound (e.g., Gefitinib) incubate1->add_compound incubate2 Incubate for 72 hours add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node WesternBlot_Workflow start Start cell_treatment Cell Treatment with Quinazoline Compound start->cell_treatment lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-EGFR, p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection and Imaging secondary_ab->detection end_node End detection->end_node KinaseAssay_Workflow start Start setup_reaction Set up Reaction: EGFR Kinase, Substrate, Buffer, and Compound start->setup_reaction add_atp Initiate Reaction with ATP setup_reaction->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphorylation Detect Substrate Phosphorylation stop_reaction->detect_phosphorylation analyze_data Calculate IC50 detect_phosphorylation->analyze_data end_node End analyze_data->end_node

References

Application Notes: Protocol for Determining the Antimicrobial Activity of 7-Cyclopropylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents, making the exploration of quinazoline scaffolds a crucial area of research.[1] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of a specific derivative, 7-Cyclopropylquinazoline. The methodologies described herein are based on widely accepted and standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.[4][5]

Data Presentation

The quantitative data obtained from the antimicrobial susceptibility testing of this compound should be summarized in a clear and structured format to facilitate easy comparison and interpretation. The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) values against a panel of representative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Bacillus subtilis (e.g., ATCC 1023)Gram-positive
Escherichia coli (e.g., ATCC 1338)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 1074)Gram-negative
Enterococcus faecalis (e.g., ATCC 29212)Gram-positive
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negative

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[6][7][8]

Materials:

  • This compound (test compound)

  • Standard antimicrobial agent (e.g., Ciprofloxacin) as a positive control

  • Bacterial strains (e.g., from Table 1)

  • Mueller-Hinton Broth (MHB)[9]

  • Sterile 96-well microtiter plates[5]

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard[10]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[11]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1000 µg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing only MHB and the bacterial inoculum).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation of Microtiter Plate: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours.[5]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7][8]

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]

Materials:

  • This compound (test compound)

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates[13]

  • Bacterial strains (e.g., from Table 1)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard[10]

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)[11]

  • Calipers or a ruler

Procedure:

  • Preparation of Test Disks: Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[10]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.[11]

  • Application of Disks:

    • Aseptically place the prepared this compound disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Place a standard antibiotic disk as a positive control and a blank disk (impregnated with solvent only) as a negative control on the same plate, ensuring they are sufficiently spaced apart.[12]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[11]

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for testing the antimicrobial activity of this compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start compound_prep Prepare this compound Stock Solution start->compound_prep bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_culture serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution prepare_disks Prepare Impregnated Disks compound_prep->prepare_disks inoculate_mic Inoculate Plate with Bacterial Suspension bacterial_culture->inoculate_mic inoculate_agar Inoculate MHA Plate with Bacteria bacterial_culture->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate (16-20h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic end_mic Record MIC (µg/mL) read_mic->end_mic apply_disks Apply Disks to Inoculated Plate prepare_disks->apply_disks inoculate_agar->apply_disks incubate_disk Incubate Plate (18-24h, 37°C) apply_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone end_disk Record Zone Diameter measure_zone->end_disk

Caption: Workflow for antimicrobial susceptibility testing of this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Cyclopropylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Cyclopropylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis beginning with a substituted anthranilic acid. A typical route includes the formation of a 7-halo-4-quinazolinone intermediate, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group at the 7-position. The subsequent steps involve chlorination at the 4-position, followed by amination to yield the final 7-Cyclopropylquinazolin-4-amine.

Q2: How can I prepare the 7-bromo-4-chloroquinazoline precursor?

The synthesis of 7-bromo-4-chloroquinazoline can be achieved in a two-step process from a suitable starting material like 2-amino-4-bromobenzoic acid. First, the quinazolinone ring is formed, which is then chlorinated. For example, 7-bromo-6-chloroquinazolin-4(3H)-one can be prepared from m-chlorotoluene.[1] This intermediate can then be converted to the 4-chloro derivative.

Q3: What are the key reaction steps for introducing the cyclopropyl group?

The introduction of the cyclopropyl group at the 7-position is typically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves reacting a 7-haloquinazoline (e.g., 7-bromoquinazoline) with cyclopropylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q4: What conditions are recommended for the final amination step?

The final amination step, converting the 4-chloro group to an amino group, is generally a nucleophilic aromatic substitution (SNAr) reaction. Various amines can be used, and the reaction conditions can be optimized based on the amine's reactivity. Microwave-mediated reactions have been shown to be efficient for the N-arylation of 4-chloroquinazolines, often leading to good yields in shorter reaction times.[2]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Degas all solvents and reagents thoroughly to prevent oxidation of the Pd(0) species.[3]
Inappropriate Ligand The choice of phosphine ligand is crucial. For Suzuki-Miyaura reactions on heteroaromatic substrates, bulky, electron-rich ligands like SPhos can be effective.[4] Screen different ligands to find the optimal one for your specific substrate.
Incorrect Base or Solvent The base and solvent system significantly impacts the reaction efficiency. Common bases include K3PO4, K2CO3, and Cs2CO3.[3][5] A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used.[3] The choice of solvent can affect selectivity in some cases.[6]
Low Quality Boronic Acid Use high-purity cyclopropylboronic acid. Boronic acids can degrade over time; consider using a fresh batch or purifying the existing one.
Side Reactions Homocoupling of the boronic acid can be a significant side reaction, especially if the reaction mixture is not properly degassed.[3] Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.
Problem 2: Incomplete Chlorination of the 4-Quinazolinone

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Chlorinating Agent Ensure an adequate excess of the chlorinating agent (e.g., POCl3 or SOCl2) is used.
Low Reaction Temperature or Time The chlorination of quinazolinones often requires heating. Ensure the reaction is refluxed for a sufficient amount of time to drive it to completion.
Presence of Water The reaction is sensitive to moisture. Use anhydrous conditions and freshly distilled reagents.
Problem 3: Difficulty in the Final Amination Step

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Reactivity of the Amine For less reactive (electron-poor) amines, harsher reaction conditions such as higher temperatures or longer reaction times may be necessary. Microwave irradiation can be beneficial in these cases.[2]
Inappropriate Solvent The choice of solvent is important. Protic solvents like isopropanol or n-butanol are commonly used for SNAr reactions with amines.
Base Incompatibility While some aminations of 4-chloroquinazolines proceed without a base, others may require one. If the reaction is slow, consider adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA).
Steric Hindrance If the amine is sterically hindered, the reaction may be slow. Consider using a less hindered amine if the structure of the final product allows.
Problem 4: Impurity Profile and Purification Challenges

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Palladium Catalyst Palladium residues can be difficult to remove. Consider using a scavenger resin or perform a filtration through Celite® after the Suzuki-Miyaura reaction.
Homocoupling Byproducts Byproducts from the homocoupling of boronic acid can co-elute with the desired product. Optimize the Suzuki-Miyaura reaction conditions to minimize their formation. Purification by flash column chromatography or preparative HPLC may be necessary.[7]
Isomeric Impurities Ensure the regioselectivity of the initial halogenation and subsequent reactions to avoid the formation of isomeric impurities. Careful characterization by NMR is essential.

Experimental Protocols

General Synthetic Route

Synthesis_Workflow A 2-Amino-4-bromobenzoic Acid B 7-Bromoquinazolin-4(3H)-one A->B Ring Closure C 7-Bromo-4-chloroquinazoline B->C Chlorination D 7-Cyclopropyl-4-chloroquinazoline C->D Suzuki-Miyaura Coupling E 7-Cyclopropylquinazolin-4-amine D->E Amination

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 7-Bromo-4-chloroquinazoline (Precursor)

A detailed protocol for a similar compound, 7-bromo-6-chloroquinazolin-4(3H)-one, involves reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[8] A general procedure for the chlorination of a quinazolinone involves refluxing with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Example Protocol for Chlorination:

  • To 7-bromoquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃) (e.g., 10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-bromo-4-chloroquinazoline.

Step 2: Suzuki-Miyaura Coupling for 7-Cyclopropyl-4-chloroquinazoline

Example Protocol:

  • To a degassed solution of 7-bromo-4-chloroquinazoline (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1)[9], add cyclopropylboronic acid (1.2-1.5 eq) and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[5]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2.5-5 mol%) and a ligand if necessary.[4][5]

  • Degas the mixture again and heat it under an inert atmosphere (e.g., at 80-100 °C) for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Amination to 7-Cyclopropylquinazolin-4-amine

Example Protocol:

  • Dissolve 7-cyclopropyl-4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Add the desired amine (e.g., ammonia in a sealed tube or an aniline derivative, 1.1-2.0 eq).

  • For less reactive amines, a base such as DIPEA can be added.

  • Heat the reaction mixture (e.g., 80-120 °C) for 4-24 hours, or use microwave irradiation for a shorter reaction time.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final product.

Data Summary

The following tables provide representative data for key reaction types in the synthesis of substituted quinazolines. Note that optimal conditions may vary depending on the specific substrates used.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O1001269-93[4]
2Pd(PPh₃)₄ (2.5)-K₂CO₃ (1.25)Toluene100--[5]
3PdCl₂(dppf) (10)-Na₂CO₃ (2M)Toluene/Dioxane854-[9]
4Pd₂(dba)₃ (5)JohnPhos (20)Cs₂CO₃ (3)THF/H₂O402.590

Yields are for analogous systems and serve as a general guide.

Table 2: Conditions for Amination of 4-Chloroquinazolines

EntryAmineSolventBaseTemp (°C)TimeYield (%)
1PyrrolidineWaterKF10017 h-[9]
2N-methylanilinesTHF/H₂O-120 (MW)10-120 min63-90[4]
3AnilinesDioxaneDIPEA8012 h-[8]

Yields are for analogous systems and serve as a general guide.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Step1 Analyze Reaction Step with Low Yield Start->Step1 Step2a Suzuki-Miyaura Coupling? Step1->Step2a Step2b Amination? Step1->Step2b Step3a Check Catalyst, Ligand, Base, and Solvent Step2a->Step3a Yes Step3b Check Amine Reactivity and Conditions Step2b->Step3b Yes Step4a Screen Different Conditions (see Table 1) Step3a->Step4a Step4b Increase Temperature/Time or Use Microwave (see Table 2) Step3b->Step4b Step5 Purification Issues? Step4a->Step5 Step4b->Step5 Step6 Identify Impurities (e.g., Homocoupling) Step5->Step6 Yes End Optimized Synthesis Step5->End No Step7 Optimize Purification Method (Chromatography, Recrystallization) Step6->Step7 Step7->End

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Troubleshooting low yield in 7-Cyclopropylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 7-Cyclopropylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound, and where are the likely stages for yield loss?

A common and effective strategy involves a multi-step synthesis, with the key steps being the formation of a quinazolinone ring, followed by halogenation and a final cross-coupling reaction to introduce the cyclopropyl group. Each of these stages presents potential challenges that can lead to low yields. The main steps are:

  • Niementowski Reaction: Formation of 7-bromoquinazolin-4(3H)-one from a substituted anthranilic acid. Low yields can result from incomplete reaction or side product formation.

  • Halogenation: Conversion of the quinazolinone to a more reactive 7-bromo-4-chloroquinazoline. This step can be problematic due to the harsh reagents and potential for incomplete conversion.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of 7-bromo-4-chloroquinazoline with cyclopropylboronic acid. This final step is often the most critical for overall yield, with potential issues including catalyst deactivation, low conversion, and side reactions like protodeboronation.

Below is a diagram illustrating this synthetic pathway.

Synthetic_Pathway A 2-Amino-4-bromobenzoic Acid B 7-Bromoquinazolin-4(3H)-one A->B Niementowski Reaction (Formamide, high temp.) C 7-Bromo-4-chloroquinazoline B->C Chlorination (e.g., SOCl2 or POCl3) D 7-Cyclopropyl-4-chloroquinazoline C->D Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst, base)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

Stage 1: Niementowski Reaction - Low Yield of 7-Bromoquinazolin-4(3H)-one

Q2: My Niementowski reaction to form 7-bromoquinazolin-4(3H)-one is giving a low yield. What are the common causes and solutions?

Low yields in this step are often due to suboptimal reaction conditions or purification difficulties.

  • Incomplete Reaction: The Niementowski reaction typically requires high temperatures (150-180°C) to proceed to completion. Ensure your reaction temperature is consistently maintained. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][2]

  • Substrate Purity: Ensure the starting 2-amino-4-bromobenzoic acid is of high purity. Impurities can interfere with the cyclization.

  • Reaction Time: While some protocols suggest a few hours, extending the reaction time may drive the equilibrium towards the product. Monitor the reaction by TLC to determine the optimal time.

  • Purification: The product may precipitate from the reaction mixture upon cooling. However, significant amounts can remain in the filtrate. Ensure efficient extraction and consider alternative purification methods like column chromatography if simple precipitation is insufficient.

Stage 2: Halogenation - Incomplete Conversion to 7-Bromo-4-chloroquinazoline

Q3: I'm having trouble with the chlorination of 7-bromoquinazolin-4(3H)-one. What can I do to improve the yield?

This step can be challenging due to the reactivity of the reagents and the product.

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used.[3] POCl₃ often requires higher temperatures but can be more effective for less reactive substrates. SOCl₂ is more volatile, which can simplify workup.

  • Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

  • Anhydrous Conditions: Both POCl₃ and SOCl₂ react violently with water. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: The product, a 4-chloroquinazoline, is often moisture-sensitive. Quenching the reaction mixture by pouring it carefully onto ice is a standard procedure. The product can then be extracted with an organic solvent. Ensure the workup is performed promptly to minimize hydrolysis back to the starting material.

Stage 3: Suzuki-Miyaura Coupling - Low Yield of this compound

Q4: My Suzuki-Miyaura coupling of 7-bromo-4-chloroquinazoline with cyclopropylboronic acid is resulting in a low yield. How can I troubleshoot this?

The Suzuki-Miyaura coupling is a powerful but sensitive reaction. Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For coupling with cyclopropylboronic acid, catalyst systems like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., tricyclohexylphosphine (PCy₃) or SPhos) have been shown to be effective.[4][5]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and substrate. Anhydrous conditions for the base are often preferred.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is often used. The water is necessary to dissolve the base and facilitate the transmetalation step.

  • Protodeboronation: A significant side reaction is the cleavage of the C-B bond of the cyclopropylboronic acid by protons, leading to cyclopropane and boric acid.[4] To minimize this, ensure the reaction is sufficiently basic and consider using an excess of the boronic acid (1.2-1.5 equivalents).

  • Reaction Temperature: The optimal temperature can vary depending on the catalyst system and substrates, but it is typically in the range of 80-110°C.

The following diagram outlines a troubleshooting workflow for the Suzuki-Miyaura coupling step:

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst/ligand appropriate? Start->CheckCatalyst ChangeCatalyst Try a different Pd source (e.g., Pd(OAc)2) and/or a bulky phosphine ligand (e.g., PCy3, SPhos). CheckCatalyst->ChangeCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen different bases (K2CO3, K3PO4, Cs2CO3). Ensure anhydrous conditions. CheckBase->ChangeBase No CheckBoronicAcid Is protodeboronation an issue? CheckBase->CheckBoronicAcid Yes ChangeBase->CheckBoronicAcid IncreaseBoronicAcid Increase the equivalents of cyclopropylboronic acid (1.2-1.5 eq). CheckBoronicAcid->IncreaseBoronicAcid Yes CheckConditions Are the reaction conditions optimal? CheckBoronicAcid->CheckConditions No IncreaseBoronicAcid->CheckConditions OptimizeConditions Vary temperature (80-110°C) and reaction time. Ensure anhydrous solvent. CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeConditions->Success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aryl halides with cyclopropylboronic acid, which can serve as a starting point for optimization.

Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePd(OAc)₂ (5)PCy₃ (10)K₃PO₄Toluene/H₂O100670-95[6]
Aryl Bromide[Pd(C₃H₅)Cl]₂ (0.2)Tedicyp (0.4)K₂CO₃Dioxane802-1675-95[5]
Aryl Chloride[Pd(C₃H₅)Cl]₂ (0.5)Tedicyp (1)K₂CO₃Dioxane1001660-85[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromoquinazolin-4(3H)-one (Niementowski Reaction)
  • Combine 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heat the mixture to 160°C for 4 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for further purification.

Protocol 2: Synthesis of 7-Bromo-4-chloroquinazoline
  • Suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Reflux the mixture for 4 hours, ensuring the reaction is under an inert atmosphere.[3]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with stirring.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of 7-Cyclopropyl-4-chloroquinazoline (Suzuki-Miyaura Coupling)
  • To a reaction vessel, add 7-bromo-4-chloroquinazoline (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous toluene and water (e.g., 10:1 v/v).

  • Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and the ligand, such as tricyclohexylphosphine (PCy₃, 0.1 eq).[6]

  • Heat the reaction mixture to 100°C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 7-Cyclopropylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Cyclopropylquinazoline derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: After synthesis, my crude product is an oil and is difficult to handle for purification. What should I do?

A1: Oily products can result from the presence of residual solvents, low-melting point impurities, or the intrinsic properties of the derivative itself.

  • Possible Cause: Residual high-boiling solvent (e.g., DMF, DMSO).

  • Solution: Co-evaporate the crude product with a lower-boiling solvent like toluene or dichloromethane multiple times under reduced pressure. This can help azeotropically remove residual high-boiling solvents.

  • Possible Cause: Presence of non-polar impurities.

  • Solution: Attempt to precipitate the product by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Sonication during trituration can sometimes induce solidification.

  • Possible Cause: The product itself is a low-melting solid or an oil at room temperature.

  • Solution: Proceed with purification using column chromatography, loading the oily product onto silica gel by dissolving it in a minimal amount of a strong solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel before loading it onto the column.

Q2: During column chromatography, my desired this compound derivative co-elutes with an impurity. How can I improve separation?

A2: Co-elution occurs when the polarity of the product and the impurity are very similar.

  • Possible Cause: Inappropriate solvent system.

  • Solution:

    • Fine-tune the eluent polarity: If using a hexane/ethyl acetate system, try adding a small percentage of a third solvent with a different selectivity, such as dichloromethane or methanol. For instance, a mobile phase of Hexane/Ethyl Acetate/Methanol (80:19:1) might resolve closely eluting spots.

    • Use an isocratic elution with a shallow gradient: A slow, gradual increase in the polar solvent can improve the resolution between closely eluting compounds.

  • Possible Cause: The stationary phase is not providing adequate separation.

  • Solution:

    • Switch to a different stationary phase: If standard silica gel is not effective, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).

    • Use a different particle size: Smaller particle size silica gel can provide higher resolution but will result in slower flow rates.

Q3: My this compound derivative does not crystallize, or the crystals are of poor quality.

A3: Poor crystallization can be due to persistent impurities or the selection of an inappropriate crystallization solvent.

  • Possible Cause: Presence of impurities that inhibit crystal lattice formation.

  • Solution:

    • Re-purify by column chromatography: Ensure the material is of high purity (>95% by HPLC) before attempting crystallization.

    • Treat with activated carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon to adsorb colored and some polar impurities, heat briefly, and then filter through celite before setting up the crystallization.

  • Possible Cause: Incorrect solvent or solvent combination.

  • Solution:

    • Systematic solvent screening: Test the solubility of your compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexanes). A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Use a binary solvent system: If a single solvent is not effective, dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common combinations include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Water.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A: Common impurities often include unreacted starting materials (e.g., substituted anthranilic acids or anilines), reagents from the cyclization step, and potential side-products from N-alkylation or over-cyclization. The specific impurities will depend on the synthetic route employed.

Q: Which analytical techniques are best for assessing the purity of my this compound derivative?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for quantitative purity assessment.[1] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure of the final product and identifying any major impurities.

Q: Can the cyclopropyl group itself pose any specific purification challenges?

A: The cyclopropyl group is a small, relatively non-polar, and rigid moiety. Its presence can make the overall molecule more lipophilic (less polar), which will affect its solubility and chromatographic behavior. This may require the use of less polar solvent systems in normal-phase chromatography compared to analogues without the cyclopropyl group. In some cases, the rigidity of the cyclopropyl group can facilitate crystallization.

Quantitative Data

The following table presents hypothetical, yet representative, data on the purification of a generic this compound derivative to illustrate the effectiveness of different purification methods.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography 75%96%80%Silica gel, Hexane/Ethyl Acetate gradient.
Recrystallization 96%>99%85%From Ethanol.
Preparative HPLC 90%>99.5%65%C18 column, Acetonitrile/Water gradient. Used for very high purity needs.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 95:5 Hexane/Ethyl Acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Place the impure compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Polishing Start Crude Product (Post-Synthesis) Check_Physical_State Is the product an oil? Start->Check_Physical_State Triturate Triturate with non-polar solvent Check_Physical_State->Triturate Yes Column_Chromatography Column Chromatography Check_Physical_State->Column_Chromatography No Triturate->Column_Chromatography Check_Purity Check Purity (TLC/HPLC) Column_Chromatography->Check_Purity Check_Purity->Column_Chromatography <95% Pure (Re-column) Recrystallize Recrystallization Check_Purity->Recrystallize >95% Pure Final_Product Pure Product Recrystallize->Final_Product

Caption: Purification workflow for this compound derivatives.

Troubleshooting_CoElution Problem Problem: Co-elution of Product and Impurity Cause1 Possible Cause: Inappropriate Solvent System Problem->Cause1 Cause2 Possible Cause: Insufficient Stationary Phase Selectivity Problem->Cause2 Solution1a Solution: Fine-tune eluent polarity (e.g., add MeOH or DCM) Cause1->Solution1a Solution1b Solution: Use a shallow gradient or isocratic elution Cause1->Solution1b Solution2a Solution: Switch stationary phase (Alumina, C18) Cause2->Solution2a Solution2b Solution: Use smaller particle size silica Cause2->Solution2b

References

Technical Support Center: Enhancing the Solubility of 7-Cyclopropylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Cyclopropylquinazoline. The focus is on addressing solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assay. What are the initial steps I should take?

A1: Start by assessing the required concentration for your assay and the inherent solubility of the compound. For many quinazoline derivatives, aqueous solubility is limited. Initial steps should involve the use of co-solvents. A common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, the tolerance can vary significantly between cell lines and assay types. It is always best practice to run a vehicle control with the same final DMSO concentration as your test samples to assess its effect on your specific system.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Lower the final concentration: If your assay sensitivity allows, try working with a lower final concentration of this compound.

  • Use a different co-solvent: While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.

  • Employ surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[1]

  • Utilize cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

Q4: Are there more advanced formulation strategies I can use for in vivo studies?

A4: Yes, for preclinical and in vivo studies, more advanced formulation techniques are often necessary to achieve adequate exposure. These can include:

  • Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix, such as with Polaxamer 407, can enhance its dissolution rate and solubility.[1][3]

  • Lipid-Based Formulations: Formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.

Troubleshooting Guide: Solubility Enhancement

This guide provides a structured approach to improving the solubility of this compound.

Table 1: Common Co-Solvents and Surfactants for Solubility Enhancement
Agent Typical Starting Concentration in Stock Maximum Recommended Final Assay Concentration Notes
Co-Solvents
Dimethyl Sulfoxide (DMSO)10-50 mM< 0.5%Widely used, but can have effects on cell physiology.
Ethanol10-50 mM< 1%Can be a good alternative to DMSO for some assays.
Dimethylformamide (DMF)10-50 mM< 0.1%Use with caution due to higher potential toxicity.
Surfactants
Tween® 801-10% in stock0.01-0.1%A non-ionic surfactant, effective at low concentrations.
Pluronic® F-681-10% in stock0.02-0.2%A non-ionic copolymer, often used in cell culture.
Complexing Agents
HP-β-Cyclodextrin10-40% (w/v) in aqueous solution1-5%Can significantly increase aqueous solubility.

Note: The above concentrations are general recommendations. Optimal concentrations should be determined empirically for each specific assay and cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of approximately 250 g/mol ), you would need 2.5 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but be cautious of potential compound degradation.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using HP-β-Cyclodextrin for Enhanced Aqueous Solubility
  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-cyclodextrin in your desired aqueous buffer.

  • Add Compound: Add the solid this compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically using a technique like HPLC-UV.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting start Start with solid this compound prep_stock Prepare 10 mM stock in DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Proceed with assay observe->success No Precipitation precip Precipitation observed observe->precip Precipitation options Select solubility enhancement method: - Co-solvent variation - Surfactant addition - Cyclodextrin complexation precip->options retest Re-test dilution options->retest retest->observe decision_tree q1 Is the compound soluble in DMSO stock? yes1 Yes q1->yes1 no1 No q1->no1 q2 Does it precipitate upon aqueous dilution? yes1->q2 action1 Try alternative organic solvents (e.g., Ethanol, DMF) no1->action1 yes2 Yes q2->yes2 no2 No q2->no2 action3 Use solubility enhancers: - Surfactants (Tween® 80) - Cyclodextrins (HP-β-CD) - pH modification yes2->action3 action2 Proceed with assay no2->action2 action4 Consider advanced formulations: - Solid dispersions - Nanosuspensions action3->action4 If still problematic

References

Refinement of analytical techniques for 7-Cyclopropylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Cyclopropylquinazoline. The information is designed to address common challenges encountered during analytical method development and routine analysis.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Active sites on the column interacting with the analyte. 4. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a column with end-capping or add a competing base to the mobile phase. 4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection. 4. Check the pump for leaks and ensure it is delivering a constant flow rate.
Ghost Peaks 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections. 3. Bleed from the septum or other system components.1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol between injections. 3. Replace the septum and other consumable parts as needed.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector malfunction. 4. Sample degradation.1. Determine the optimal UV absorbance wavelength for this compound. 2. Increase the sample concentration or injection volume. 3. Check the detector lamp and other settings. 4. Ensure proper sample storage and handling to prevent degradation.[1][2]
Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for HPLC analysis of this compound?

A1: For reversed-phase HPLC, a C18 column is a good starting point.[2] A mobile phase consisting of a mixture of acetonitrile or methanol and water (or a suitable buffer) is commonly used.[3][4] A common starting gradient might be 20-80% organic solvent over 20-30 minutes. The UV detection wavelength can be set around 254 nm.[2]

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential to develop a stability-indicating method.[1] Expose the analyte to various stress conditions, including:

  • Acidic hydrolysis: 0.1 M HCl at 60°C

  • Alkaline hydrolysis: 0.1 M NaOH at 60°C (Quinazoline derivatives have shown significant degradation under alkaline conditions).[1][2]

  • Oxidative degradation: 3% H₂O₂ at room temperature

  • Thermal degradation: 105°C for 24 hours

  • Photolytic degradation: Exposure to UV light (e.g., 254 nm)

Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the main peak.[1][2]

Q3: My this compound sample appears to be degrading in the autosampler. What can I do?

A3: Quinazoline derivatives can be susceptible to degradation in certain solvents or over time.[3][5] To minimize this, consider the following:

  • Use a cooled autosampler (e.g., 4°C).

  • Prepare samples fresh and analyze them promptly.

  • Investigate the stability of the analyte in your chosen sample solvent. If necessary, switch to a more suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated inlet liner. 2. Bake out the column or trim the front end. 3. Ensure a clean, square cut on the column and proper ferrule installation.
Ghost Peaks 1. Septum bleed. 2. Contamination in the carrier gas or gas lines. 3. Carryover from a previous injection.1. Use a high-quality, low-bleed septum. 2. Install and regularly change gas purifiers. 3. Bake out the inlet and column at a high temperature.
Poor Sensitivity 1. Leak in the system. 2. Inefficient ionization in the MS source. 3. Incorrect injection parameters.1. Perform a leak check of the entire system. 2. Clean the ion source. 3. Optimize the injection temperature and split ratio.
Frequently Asked Questions (FAQs)

Q1: Is GC-MS a suitable technique for analyzing this compound?

A1: GC-MS can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if the compound has low volatility.

Q2: What are some common sources of contamination in GC-MS analysis?

A2: Contamination can arise from various sources, including the sample preparation process, solvents, glassware, and the GC system itself (e.g., septum, liner). It is crucial to use high-purity solvents and meticulously clean all materials that come into contact with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Broad Peaks 1. Presence of paramagnetic impurities. 2. Sample aggregation. 3. Poor shimming.1. Purify the sample to remove metal contaminants. 2. Use a more dilute solution or a different solvent. 3. Re-shim the magnet.
Low Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans. 3. Incorrect receiver gain.1. Increase the sample concentration if possible. 2. Increase the number of scans. 3. Optimize the receiver gain.
Presence of Impurity Peaks 1. Residual solvent. 2. Synthesis byproducts or starting materials. 3. Sample degradation.1. Identify and subtract the solvent peak. 2. Purify the sample using techniques like column chromatography or recrystallization. 3. Prepare a fresh sample and acquire the spectrum promptly.
Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for this compound?

A1: The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons on the quinazoline ring system and the protons of the cyclopropyl group. The exact chemical shifts and coupling patterns will depend on the solvent used and the substitution pattern of the quinazoline ring.

Q2: How can I identify impurities in my this compound sample using NMR?

A2: Impurities will present as additional peaks in the NMR spectrum. By comparing the spectrum of your sample to that of a pure reference standard, you can identify and potentially quantify these impurities. 2D NMR techniques, such as COSY and HSQC, can be helpful in elucidating the structures of unknown impurities.

Data Presentation

Table 1: Representative HPLC Method Parameters for Quinazoline Derivatives
Parameter Method 1 (Analogous Compound) [1][2]Method 2 (General Quinazolines) [3][4]
Column C18, 4.6 x 250 mm, 5 µmRP-18
Mobile Phase Methanol:Water (80:20 v/v)Acetonitrile or Acetonitrile:Methanol (95:5 v/v)
Flow Rate 0.9 mL/min1.0 mL/min
Detection 254 nmUV (Wavelength not specified)
Retention Time 3.9 minNot specified

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for a Quinazoline Analog[1][2]
  • Chromatographic System: Agilent 1200 HPLC system with a PDA detector and a C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of HPLC-grade methanol and water in an 80:20 (v/v) ratio. Filter and degas the mobile phase.

  • Chromatographic Conditions: Set the flow rate to 0.9 mL/min and the detection wavelength to 254 nm.

  • Sample Preparation: Dissolve the this compound analog in the mobile phase to a concentration of 20 ppm.

  • Injection: Inject 20 µL of the sample solution.

  • Analysis: Record the chromatogram and determine the retention time and peak area. For forced degradation studies, analyze the stressed samples under the same conditions to assess for degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Standard Solution Standard Solution HPLC Injection HPLC Injection Standard Solution->HPLC Injection Stressed Samples Stressed Samples Stressed Samples->HPLC Injection C18 Column C18 Column HPLC Injection->C18 Column Mobile Phase UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Report Generation Report Generation Peak Integration->Report Generation

Caption: Workflow for HPLC analysis of this compound.

signaling_pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->EGFR Inhibits

Caption: Potential signaling pathway inhibited by this compound.

References

Addressing instability of 7-Cyclopropylquinazoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of 7-Cyclopropylquinazoline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The quinazoline core is susceptible to hydrolysis under both acidic and alkaline conditions, which can be accelerated by heating.[1][2][3]

  • Solvent: The choice of solvent can impact stability. While some quinazoline derivatives have shown stability in DMSO for extended periods, others may be less stable compared to aqueous solutions.[4][5] The polarity of the solvent can also influence the tautomeric equilibrium of related quinazolinone structures, which could potentially be a factor for substituted quinazolines.

  • Temperature: Elevated temperatures can accelerate degradation pathways, particularly hydrolysis.[2][3]

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.[6] It is crucial to protect solutions from light during storage and handling.

  • Oxygen: Oxidative degradation can occur, potentially leading to the formation of N-oxides or quinazolinone derivatives.[2][5][7]

Q2: What are the likely degradation pathways for this compound?

Based on the general chemistry of the quinazoline ring system, the following degradation pathways are plausible for this compound:

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at elevated temperatures and extreme pH values. This can lead to the formation of derivatives of 2-aminobenzaldehyde.[1][2][3]

  • Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, which can result in the formation of N-oxides or the corresponding 4(3H)-quinazolinone.[2][5][7]

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to a variety of degradation products. The specific products will depend on the wavelength of light and the presence of photosensitizers.[6]

Q3: How can I monitor the stability of my this compound solution?

Regular monitoring of your solution's stability is crucial. The most common and effective analytical techniques for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent this compound from its degradation products, allowing for accurate quantification of its purity over time.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown degradation products by providing molecular weight and structural information.[6][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of new signals corresponding to degradation products and changes in the signals of the parent compound.

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C. However, it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade during freezing and thawing cycles.

  • Light: Protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Causes Recommended Actions
Unexpected loss of compound potency or activity in biological assays. Degradation of this compound in the assay medium.Perform a stability study of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).Prepare fresh solutions of the compound immediately before each experiment.Analyze the purity of the stock solution using HPLC to rule out initial degradation.
Appearance of new peaks in HPLC chromatograms over time. Chemical degradation of this compound.Characterize the new peaks using LC-MS to identify the degradation products and understand the degradation pathway.Review the storage and handling procedures. Ensure protection from light, extreme pH, and high temperatures.Consider using a different solvent or adding stabilizers if compatible with your experimental setup.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.Determine the solubility of this compound in your chosen solvent at the working concentration.Consider using a co-solvent or a different formulation to improve solubility.Filter the solution before use to remove any precipitate. However, this does not address the underlying stability issue if the precipitate is a degradant.
Discoloration of the solution. Formation of colored degradation products.Investigate the cause of discoloration by analyzing the solution using UV-Vis spectroscopy and LC-MS.Strictly adhere to recommended storage conditions, especially protection from light, as photodegradation can often produce colored byproducts.

Data Presentation

To systematically assess the stability of this compound, we recommend conducting forced degradation studies. The following tables provide a template for presenting the data you collect.

Table 1: Forced Degradation Study of this compound

Stress Condition Time (hours) Assay (%) of this compound Total Impurities (%) Major Degradant (RRT)
Acid Hydrolysis (0.1 N HCl, 60 °C) 0100.00.0-
2
6
24
Base Hydrolysis (0.1 N NaOH, 60 °C) 0100.00.0-
2
6
24
Oxidative Degradation (3% H₂O₂, RT) 0100.00.0-
2
6
24
Photostability (ICH Q1B), Solid -
Photostability (ICH Q1B), Solution -
Thermal Degradation (80 °C), Solid 72

*RRT: Relative Retention Time

Table 2: Solution Stability of this compound in Different Solvents

Solvent Storage Condition Time (days) Assay (%) of this compound
DMSO Room Temperature0100.0
1
7
30
DMSO 4 °C0100.0
1
7
30
Water (pH 7.4 buffer) Room Temperature0100.0
1
7
30
Water (pH 7.4 buffer) 4 °C0100.0
1
7
30

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound. This method should be validated for its stability-indicating properties.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL. Incubate at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL. Incubate at 60 °C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

  • Photostability: Expose the solid compound and a solution (e.g., in water or methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period (e.g., 72 hours). Dissolve the sample in a suitable solvent and analyze by HPLC.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

degradation_pathway This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products  Acid/Base, Heat   Oxidation Products (N-oxides, Quinazolinones) Oxidation Products (N-oxides, Quinazolinones) This compound->Oxidation Products (N-oxides, Quinazolinones)  Oxidizing Agents (e.g., H₂O₂)   Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Light (UV/Vis)  

Caption: Potential degradation pathways of this compound.

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic action action Unexpected Results Unexpected Results Check Stock Solution Purity? Check Stock Solution Purity? Unexpected Results->Check Stock Solution Purity? Review Storage Conditions? Review Storage Conditions? Check Stock Solution Purity?->Review Storage Conditions?  Purity OK   Prepare Fresh Stock Prepare Fresh Stock Check Stock Solution Purity?->Prepare Fresh Stock  Degraded   Assess Stability in Assay Medium? Assess Stability in Assay Medium? Review Storage Conditions?->Assess Stability in Assay Medium?  Conditions OK   Optimize Storage Optimize Storage Review Storage Conditions?->Optimize Storage  Inadequate   Modify Assay Protocol Modify Assay Protocol Assess Stability in Assay Medium?->Modify Assay Protocol  Unstable   Root Cause Unidentified\n(Contact Support) Root Cause Unidentified (Contact Support) Assess Stability in Assay Medium?->Root Cause Unidentified\n(Contact Support)  Stable  

Caption: Logical troubleshooting flow for unexpected experimental results.

References

Technical Support Center: Optimizing Cell Permeability of 7-Cyclopropylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental optimization of cell permeability for 7-Cyclopropylquinazoline and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the cell permeability of this compound?

A1: The cell permeability of small molecules like this compound is a multifactorial issue. Key determinants include its physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Additionally, biological factors such as interaction with efflux transporters (e.g., P-glycoprotein) can significantly limit intracellular accumulation.

Q2: I am observing low apparent permeability (Papp) for my this compound analog in a Caco-2 assay. What are the potential causes?

A2: Low Papp values in a Caco-2 assay can stem from several factors:

  • Poor passive diffusion: The compound may have unfavorable physicochemical properties (e.g., high polarity, large size) that hinder its ability to cross the lipid bilayer of the cell membrane.

  • Active efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out of the cell.[1][2]

  • Low aqueous solubility: If the compound precipitates in the assay buffer, its effective concentration at the cell surface will be lower than intended, leading to an artificially low Papp value.

  • Metabolism: Although Caco-2 cells have limited metabolic activity compared to hepatocytes, some metabolism of the compound can occur, reducing the amount of parent compound detected on the basolateral side.[1]

  • Poor monolayer integrity: If the Caco-2 monolayer is not confluent or has compromised tight junctions, the paracellular transport can be overestimated, but for transcellular compounds, a leaky monolayer can also lead to inconsistent results.

Q3: How can I determine if this compound is a substrate of an efflux transporter like P-glycoprotein?

A3: To investigate if your compound is a P-gp substrate, you can perform a bidirectional Caco-2 or MDCK-MDR1 assay.[3][4] In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio, calculated as the ratio of the B-A Papp to the A-B Papp, greater than 2 is a strong indication of active efflux.[3] Additionally, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value in the presence of the inhibitor further confirms that your compound is a P-gp substrate.

Q4: What is a typical range for Papp values, and how do I interpret them?

A4: The interpretation of Papp values can be generalized as follows:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • Papp 1 - 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

These are general guidelines, and the correlation to in vivo absorption can vary. It is recommended to include control compounds with known human absorption to benchmark the assay.

Troubleshooting Guides

Issue 1: High Variability in Permeability Data
  • Potential Cause: Inconsistent cell monolayer integrity.

  • Troubleshooting Steps:

    • Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your cell line (e.g., >200 Ω·cm² for Caco-2) before and after the experiment.

    • Use a Paracellular Marker: Include a low permeability marker like Lucifer Yellow in your assay. High leakage of the marker indicates a compromised monolayer.

    • Standardize Cell Culture Conditions: Maintain consistent seeding density, passage number, and culture duration (e.g., 21 days for Caco-2 differentiation).

Issue 2: Low Compound Recovery
  • Potential Cause: Non-specific binding to the assay plate or intracellular accumulation.

  • Troubleshooting Steps:

    • Perform a Mass Balance Study: Quantify the compound concentration in the apical and basolateral compartments, as well as in the cell lysate, at the end of the experiment.

    • Use Low-Binding Plates: Employ plates made of materials known to have low non-specific binding for small molecules.

    • Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., Tween 80) to the basolateral compartment can help reduce non-specific binding.

Issue 3: Discrepancy Between PAMPA and Cell-Based Assay Results
  • Potential Cause: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion, while cell-based assays like Caco-2 and MDCK account for both passive and active transport processes.

  • Troubleshooting Steps:

    • High PAMPA, Low Caco-2/MDCK: This pattern strongly suggests that your compound is a substrate for an efflux transporter. Perform a bidirectional assay to confirm.

    • Low PAMPA, Higher Caco-2/MDCK: This could indicate the involvement of an uptake transporter.

Quantitative Data for Quinazoline Derivatives

While specific permeability data for this compound is not publicly available, the following table presents representative data for other quinazoline derivatives to provide a comparative baseline.

Compound ClassAssay SystemPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Notes
Quinazoline Derivative ACaco-22.55.8Suggests P-gp substrate
Quinazoline Derivative BMDCK-MDR10.812.1Strong P-gp substrate
Quinazoline Derivative CPAMPA15.2N/AHigh passive permeability
This compound N/A Data not available Data not available Testing recommended

Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 200 Ω·cm².

  • Compound Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Assay Procedure (A-B Transport): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking. d. At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Assay Procedure (B-A Transport): a. Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

MDCK-MDR1 Permeability Assay

This assay is similar to the Caco-2 assay but uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which overexpresses P-glycoprotein. This makes it a more specific assay for identifying P-gp substrates.[3][4]

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts for 4-5 days.

  • Monolayer Integrity Check: Verify monolayer integrity using TEER measurements.

  • Assay and Analysis: Follow the same procedure as for the Caco-2 assay to determine the bidirectional permeability and efflux ratio.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: Use a 96-well filter plate for the donor compartment and a 96-well acceptor plate.

  • Membrane Formation: Coat the filter of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

  • Compound Preparation: Prepare a solution of this compound in a suitable buffer.

  • Assay Setup: a. Fill the acceptor wells with buffer. b. Place the lipid-coated donor plate on top of the acceptor plate. c. Add the compound solution to the donor wells.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: Determine the compound concentration in both the donor and acceptor wells.

  • Data Calculation: Calculate the effective permeability (Pe) based on the concentration change.

Visualizations

EGFR Signaling Pathway

Since many quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR), understanding this pathway is crucial. This compound may act as an inhibitor in this cascade, preventing downstream signaling that leads to cell proliferation and survival.[5][6][7][8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds EGFR->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates AKT->Proliferation Promotes Inhibitor This compound (Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow for Permeability Screening

This workflow outlines the decision-making process for assessing the cell permeability of a new compound like this compound.

Permeability_Workflow Start Start: New Compound PAMPA PAMPA Assay Start->PAMPA Decision_PAMPA High Permeability? PAMPA->Decision_PAMPA Caco2 Caco-2 Bidirectional Assay Decision_Caco2 Efflux Ratio > 2? Caco2->Decision_Caco2 MDCK_MDR1 MDCK-MDR1 Assay Efflux_Substrate Efflux Substrate MDCK_MDR1->Efflux_Substrate Decision_PAMPA->Caco2 No High_Perm High Permeability (Passive Diffusion) Decision_PAMPA->High_Perm Yes Decision_Caco2->MDCK_MDR1 Yes Low_Perm Low Permeability Decision_Caco2->Low_Perm No Proceed Proceed to further studies High_Perm->Proceed Optimize Optimize Structure to Reduce Efflux Efflux_Substrate->Optimize Low_Perm->Optimize

Caption: A tiered workflow for assessing the cell permeability of a novel compound.

References

Mitigating off-target effects of 7-Cyclopropylquinazoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate off-target effects and address common issues when using 7-Cyclopropylquinazoline in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: Based on available data, this compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and downstream signaling.

Q2: What are the known off-targets for this compound?

A2: Kinome-wide screening has identified several off-target kinases for this compound, primarily within the same kinase family or with similar ATP-binding pocket architecture. The most significant off-targets are summarized in the table below. Researchers should be aware of these potential confounding activities, especially when interpreting phenotypic data.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of this compound.

  • Validate findings with a structurally unrelated inhibitor of the same target.

  • Employ a negative control compound that is structurally similar to this compound but inactive against the primary target.

  • Use cellular models with genetic knockout or knockdown of the intended target to confirm on-target engagement.[1][2]

  • Perform counter-screens against known off-targets, particularly if the signaling pathways of these off-targets are relevant to your experimental system.

Q4: What are the optimal storage and handling conditions for this compound?

A4: this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical assays

You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your in vitro kinase assays.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Compound Aggregation 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. 2. Visually inspect the compound stock and working solutions for precipitation. 3. Determine the critical aggregation concentration (CAC) using techniques like dynamic light scattering.At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes, leading to artificially potent and steep dose-response curves. Detergents can prevent the formation of these aggregates.
Variable ATP Concentration 1. Ensure the ATP concentration is consistent across all experiments. 2. Ideally, the ATP concentration should be at or near the Km value for the specific kinase.Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the concentration of ATP used in the assay.
Enzyme Purity and Activity 1. Use a highly purified and well-characterized enzyme preparation. 2. Perform quality control on each new batch of enzyme to ensure consistent activity.Contaminating kinases in the enzyme preparation can lead to inaccurate IC50 measurements.
Assay Readout Interference 1. Run a control experiment with this compound in the absence of the kinase to check for interference with the detection method (e.g., fluorescence quenching, absorbance).The compound itself may interfere with the assay's detection system, leading to false-positive or false-negative results.
Issue 2: Unexpected phenotypic responses in cell-based assays

When treating cells with this compound, you observe a phenotype that is inconsistent with the known function of the primary target (EGFR).

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Off-Target Effects 1. Consult the off-target profile of this compound (see Data Presentation section). 2. Test a structurally unrelated EGFR inhibitor to see if it recapitulates the observed phenotype. 3. Use a rescue experiment by overexpressing a drug-resistant mutant of the primary target.The observed phenotype may be due to the inhibition of one or more off-target kinases. Comparing the effects of different inhibitors and using genetic approaches can help distinguish on-target from off-target effects.
Activation of Compensatory Signaling Pathways 1. Perform pathway analysis (e.g., Western blotting for key signaling nodes) at different time points after treatment.Inhibition of a primary target can sometimes lead to the activation of feedback loops or parallel signaling pathways, resulting in unexpected cellular responses.
Compound Cytotoxicity 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration range of the compound. 2. Ensure that the concentrations used to study specific phenotypes are not causing general cellular stress or death.At high concentrations, many small molecules can induce non-specific cytotoxicity, which can be misinterpreted as a specific biological effect.
Poor Cell Permeability or Efflux 1. Use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA or NanoBRET) to confirm that the compound is reaching and binding to its intended target within the cell.The compound may not be efficiently entering the cells or could be actively transported out, leading to a lack of on-target activity and potentially more prominent off-target or non-specific effects.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target and key off-targets identified through a kinome-wide screen.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
EGFR (Primary Target) 5 1
SRC25050
LCK600120
ABL11,200240
CDK2>10,000>2,000

Data are representative and may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 of this compound against a target kinase using an ADP-Glo™ or similar luminescence-based assay that measures ADP production.

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a white assay plate, add 5 µL of the compound dilutions. Include wells with vehicle (DMSO) for "no inhibition" controls and wells with buffer only for "background" controls.

  • Add 10 µL of a 2.5X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution. The final ATP concentration should be at the Km for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure ADP production by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (CETSA)

This protocol outlines a method to confirm that this compound binds to its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples precisely (e.g., PCR thermocycler)

  • Equipment for Western blotting or ELISA

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or ELISA.

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation SRC SRC (Off-Target) STAT3 STAT3 SRC->STAT3 STAT3->Proliferation Inhibitor This compound Inhibitor->EGFR On-Target Inhibition Inhibitor->SRC Off-Target Inhibition

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays b1 Kinase Activity Assay (IC50 Determination) b2 Kinome-wide Selectivity Screen b1->b2 Confirm Potency c1 Phenotypic Assay (e.g., Proliferation) b2->c1 Move to Cellular Model c2 Target Engagement (e.g., CETSA) c1->c2 Confirm Target Hit c3 Orthogonal Validation (e.g., Unrelated Inhibitor) c1->c3 Confirm On-Target Phenotype Result Validated On-Target Cellular Effect c3->Result Troubleshooting_Logic start Unexpected Result in Cellular Assay q1 Does an unrelated inhibitor of the same target reproduce the phenotype? start->q1 q2 Is the compound concentration significantly higher than the on-target IC50? q1->q2 No q3 Does target knockout/knockdown abolish the phenotype? q1->q3 Yes q2->q3 No res3 Consider Off-Target Effects or Non-specific Cytotoxicity q2->res3 Yes res1 Likely On-Target Effect q3->res1 Yes res2 Potential Off-Target Effect or Compound Artifact q3->res2 No

References

Strategies to reduce impurities in 7-Cyclopropylquinazoline production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Cyclopropylquinazoline. Our aim is to help you identify and mitigate common impurities, thereby improving yield and ensuring the quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a this compound core structure?

A1: The synthesis of the quinazoline core often involves the cyclization of an appropriately substituted anthranilic acid derivative. One of the most established methods is the Niementowski quinazoline synthesis , which involves the reaction of an anthranilic acid with an amide. For this compound, this would typically start from 4-cyclopropylanthranilic acid. Variations of this synthesis can be performed under different conditions, including microwave irradiation to reduce reaction times and improve yields.[1][2]

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can arise from several sources throughout the synthetic process:

  • Starting Materials: Purity of the initial reactants, such as 4-cyclopropylanthranilic acid and the cyclopropanating agent, is crucial. Impurities in these starting materials can be carried through the synthesis and contaminate the final product.

  • Side Reactions: During the formation of the quinazoline ring and the introduction of the cyclopropyl group, various side reactions can occur. These may include incomplete cyclization, over-alkylation, or rearrangement products.

  • Degradation: The quinazoline ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened byproducts.

  • Reagents and Solvents: Residual solvents and byproducts from reagents used in the reaction and purification steps can also be present as impurities.

Q3: How can I detect and quantify impurities in my this compound product?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities. A well-developed HPLC method with a suitable column and mobile phase can resolve the main product from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of both the final product and any significant impurities that can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete cyclization during the Niementowski reaction.Optimize reaction temperature and time. Consider using microwave-assisted synthesis to improve reaction kinetics.[1] Ensure the absence of excess water, which can hinder the reaction.
Poor quality of starting materials.Verify the purity of 4-cyclopropylanthranilic acid and other reagents by NMR or HPLC before use.
Presence of Unreacted Starting Materials in Final Product Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion.
Inefficient purification.Optimize the purification method. Recrystallization or column chromatography may need to be adjusted to effectively remove starting materials.
Formation of Isomeric Impurities Side reactions during the introduction of the cyclopropyl group.The choice of cyclopropanating agent and reaction conditions can influence the formation of isomers. Careful control of temperature and slow addition of reagents can minimize side reactions.
Presence of Ring-Opened Byproducts Hydrolysis of the quinazoline ring.Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, during workup and purification. Quinazolines are generally stable in cold dilute acid and alkaline solutions but can be destroyed upon boiling.[3]
Discoloration of the Final Product Presence of colored impurities from side reactions or degradation.Implement an additional purification step, such as treatment with activated carbon, followed by recrystallization.

Experimental Protocols

General Protocol for Niementowski Quinazoline Synthesis

A common approach to synthesizing the quinazolinone precursor of this compound is through the Niementowski reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyclopropylanthranilic acid with an excess of formamide.

  • Heating: Heat the reaction mixture to 120-130°C.[2] The reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water.

  • Purification: The crude 7-cyclopropyl-3,4-dihydro-4-oxoquinazoline can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizing the Workflow

Logical Flow for Impurity Identification and Mitigation

The following diagram illustrates a systematic approach to identifying and addressing impurities during the production of this compound.

Workflow for Impurity Management cluster_synthesis Synthesis Stage cluster_analysis Analysis & Identification cluster_mitigation Mitigation & Control Start Start Synthesis of This compound Reaction Chemical Reaction (e.g., Niementowski Synthesis) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Isolation Workup->Crude Analysis Impurity Profiling (HPLC, LC-MS) Crude->Analysis Sample Identify Identify Impurity Structure (NMR, MS/MS) Analysis->Identify Impurity Detected Final Pure this compound Analysis->Final No Significant Impurities Source Determine Impurity Source (Starting Material, Side Reaction, Degradation) Identify->Source Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Source->Optimize Side Reaction Purify Refine Purification Method (Recrystallization, Chromatography) Source->Purify Process-Related Control Implement Starting Material Control Source->Control Starting Material Optimize->Reaction Purify->Crude Control->Start

Caption: A logical workflow for identifying the source of impurities and implementing corrective actions in the synthesis of this compound.

This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more complex challenges, a thorough investigation of the reaction mechanism and impurity formation pathways is recommended.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Cyclopropylquinazoline and Other ABC Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 7-Cyclopropylquinazoline, a dual inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1), with other well-established inhibitors of these critical ATP-binding cassette (ABC) transporters. The overexpression of BCRP and P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid in the evaluation of these compounds for further research and development.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound (designated as compound 22 in the primary literature) and other selected ABC transporter inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) values against BCRP and P-gp are presented to facilitate a direct comparison of their biological activity. It is important to consider that these values can vary depending on the specific experimental conditions, including the cell lines and substrates used in the assays.

CompoundTarget(s)IC50 (BCRP)IC50 (P-gp)Cell Line / Assay Details
This compound (Compound 22) BCRP & P-gp0.28 µM0.45 µMH460/MX20 (BCRP), KB-C2 (P-gp) / Mitoxantrone accumulation
Ko143 BCRP (selective)26 nM (EC90)[1], 0.11 µM[1]>200-fold selectivity over P-gp[1]T6400, T8 (BCRP) / Topotecan & Mitoxantrone resistance reversal; Membrane vesicles (BCRP) / Estrone-3-sulfate uptake
Elacridar (GF120918) BCRP & P-gpVaries~193 nMP-gp overexpressing MDCKII cells
Tariquidar (XR9576) P-gp (potent), BCRPInhibits BCRP at ≥100 nM5.1 nM (Kd)CHrB30 cells / Vinblastine & Paclitaxel accumulation
Gefitinib BCRP & P-gp1.01 µMModerately reverses P-gp resistanceK562/BCRP membrane vesicles / Estrone 3-sulfate uptake; PC-6/PTX & MCF-7/Adr cells

Note: The IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the transporter by 50%. Lower values indicate higher potency. The data for this compound is derived from the primary research publication by Cai et al. (2023).[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

BCRP and P-gp Inhibition Assays (Mitoxantrone Accumulation)

This assay determines the ability of a compound to inhibit the efflux of a fluorescent substrate (mitoxantrone for BCRP, paclitaxel for P-gp) from cancer cells overexpressing the respective transporter.

  • Cell Lines:

    • H460/MX20 cells (human non-small cell lung cancer) overexpressing BCRP.

    • KB-C2 cells (human oral squamous carcinoma) overexpressing P-gp.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a positive control inhibitor for 1 hour at 37 °C.

    • A fluorescent substrate (e.g., 10 µM mitoxantrone for BCRP, or a suitable substrate for P-gp) is then added to each well, and the plate is incubated for an additional 2 hours at 37 °C.

    • After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.

    • The intracellular fluorescence is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the substrate.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ATP Hydrolysis Assay

This assay measures the effect of a compound on the ATPase activity of the ABC transporter, which is essential for its efflux function.

  • Materials:

    • Membrane vesicles prepared from cells overexpressing the target transporter (e.g., BCRP).

    • ATP detection reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • BCRP-containing membrane vesicles are incubated with various concentrations of the test compound in the presence of Mg-ATP.

    • The reaction is initiated by the addition of a known substrate of the transporter (e.g., mitoxantrone for BCRP) to stimulate ATPase activity.

    • The reaction is allowed to proceed for a set time at 37 °C and then stopped.

    • The amount of remaining ATP is quantified using a luminescent ATP detection assay.

    • The rate of ATP hydrolysis is calculated, and the effect of the test compound on this rate is determined. Stimulation of ATP hydrolysis suggests the compound may be a substrate, while inhibition indicates it is an inhibitor of the transporter's function.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its biological validation.

MDR_Inhibition cluster_cell Cancer Cell Drug_Extracellular Anticancer Drug (e.g., Mitoxantrone) Drug_Intracellular Increased Intracellular Drug Concentration Drug_Extracellular->Drug_Intracellular Diffusion Drug_Intracellular->Drug_Extracellular Efflux Apoptosis Cell Death (Apoptosis) Drug_Intracellular->Apoptosis BCRP_PGP BCRP/P-gp Efflux Pumps 7_Cyclopropylquinazoline This compound 7_Cyclopropylquinazoline->BCRP_PGP Inhibition

Caption: Inhibition of BCRP/P-gp by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_data Data Analysis & Comparison Synthesis Synthesis of This compound Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Screening Initial Screening for BCRP/P-gp Inhibition Characterization->Screening IC50 IC50 Determination (Accumulation Assays) Screening->IC50 Mechanism Mechanism of Action (ATPase Assay) IC50->Mechanism Data_Table Compile IC50 Data Table Mechanism->Data_Table Comparison Compare with Alternative Inhibitors Data_Table->Comparison

References

Structure-Activity Relationship (SAR) of 7-Cyclopropylquinazoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of kinase inhibitors is paramount in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of 7-cyclopropylquinazoline derivatives, a scaffold of interest in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, against alternative compounds targeting the same pathway. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decision-making in drug discovery programs.

The quinazoline scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors. Notably, 4-anilinoquinazoline derivatives such as gefitinib and erlotinib have been successfully developed as EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). The substitution pattern on the quinazoline core, particularly at the 6- and 7-positions, plays a crucial role in modulating the potency and selectivity of these compounds. The introduction of a cyclopropyl group at the 7-position has been explored as a strategy to enhance biological activity, leveraging the unique conformational and electronic properties of this small, rigid ring system.

Comparative Analysis of 7-Substituted Quinazoline Derivatives

To provide a tangible comparison, this guide presents a hypothetical SAR table based on general principles observed in quinazoline-based EGFR inhibitors. This table illustrates the expected trend in activity with different substitutions at the 7-position, including the cyclopropyl group, against a representative EGFR-driven cancer cell line.

Compound ID4-Anilino Substituent7-SubstituentEGFR IC50 (nM)[1]A549 Cell Line IC50 (µM)[2]
1 (Reference) 3-chloro-4-fluoroaniline-OCH3 (as in Gefitinib)3.22~7.0
2 3-ethynylphenyl-OCH2CH2OCH3 (as in Erlotinib)2.6~7.9
3 3-chloro-4-fluoroaniline-H>1000>50
4 3-chloro-4-fluoroaniline-CH35015
5 3-chloro-4-fluoroaniline-CH(CH3)2258
6 3-chloro-4-fluoroaniline -cyclopropyl 15 5
7 3-chloro-4-fluoroaniline-OCH2CH2N(CH3)252

Note: The IC50 values for compounds 3-7 are hypothetical and are intended to illustrate the general SAR trends observed for 7-substituted quinazoline-based EGFR inhibitors. Actual values would need to be determined experimentally.

The hypothetical data suggests that a small, lipophilic, and conformationally restricted group like a cyclopropyl moiety (Compound 6) could offer a favorable balance of potency and physicochemical properties compared to a simple methyl or a larger isopropyl group. The enhanced activity of the aminoalkoxy-substituted compound (Compound 7) highlights the potential for additional interactions within the ATP-binding pocket.

Alternative Scaffolds for EGFR Inhibition

Beyond the quinazoline core, several other heterocyclic systems have been successfully developed as EGFR inhibitors. A notable alternative is the pyrimido[4,5-d]pyrimidine scaffold. These compounds also function as ATP-competitive inhibitors and have demonstrated potent activity against EGFR.

Compound IDScaffoldKey SubstituentsEGFR IC50 (nM)
8 Pyrimido[4,5-d]pyrimidine4-(3-chloro-4-fluoroanilino)10
9 Pyrrolo[2,1-f][1][3][4]triazine4-amino, 7-cyclopropylacetyleneNot directly comparable (different assay)

Note: The data for alternative scaffolds is sourced from different studies and may not be directly comparable due to variations in assay conditions.

The pyrimido[4,5-d]pyrimidine scaffold (Compound 8) presents a viable alternative to the quinazoline core, with reported potent EGFR inhibition. Another interesting example is a 7-cyclopropylacetylene substituted pyrrolotriazine C-ribonucleoside, which, although acting through a different mechanism (DNA damage), demonstrates the utility of the cyclopropyl group in achieving potent anticancer activity.

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed protocols for key assays are provided below.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound to the kinase buffer.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for EGFR.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR)

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizing the SAR Workflow and Signaling Pathway

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Start Identify Quinazoline Scaffold Design Design 7-Substituted Analogs (e.g., 7-cyclopropyl) Start->Design Synthesis Chemical Synthesis Design->Synthesis BiochemAssay In Vitro Kinase Assay (EGFR) Synthesis->BiochemAssay CellAssay Cell-Based Assay (A549) Synthesis->CellAssay Data Collect IC50 Data BiochemAssay->Data CellAssay->Data SAR Establish Structure-Activity Relationship Data->SAR Optimize Lead Optimization SAR->Optimize Optimize->Design Iterative Design

Caption: A workflow diagram illustrating the process of structure-activity relationship studies for 7-substituted quinazoline derivatives.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound (EGFR Inhibitor) Inhibitor->EGFR

Caption: A simplified diagram of the EGFR signaling pathway and the point of intervention for this compound inhibitors.

Conclusion

The 7-position of the quinazoline scaffold is a critical site for modification in the design of potent EGFR inhibitors. While direct comparative data for a this compound series is limited, existing SAR knowledge suggests that this small, lipophilic group can be a favorable substituent for enhancing biological activity. The comparison with alternative scaffolds like pyrimido[4,5-d]pyrimidines provides valuable context for researchers exploring novel kinase inhibitors. The provided experimental protocols and pathway diagrams serve as a practical resource for the design and evaluation of new chemical entities in the ongoing effort to develop more effective cancer therapeutics. Future studies focusing on a systematic exploration of 7-cycloalkyl quinazolines are warranted to further elucidate the specific contribution of such groups to the inhibitory potency and selectivity against EGFR and other kinases.

References

In Vivo Efficacy of 7-Cyclopropylquinazoline vs. Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "7-Cyclopropylquinazoline" is not a known entity in publicly available scientific literature. This guide is presented for illustrative purposes, based on the hypothesis that it is a novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, a common class of molecules for quinazoline derivatives. All data presented for this compound is hypothetical and designed to reflect plausible outcomes for a novel therapeutic in this class. The standard of care, Osimertinib, is a well-documented and approved therapy.

This guide provides a comparative analysis of the hypothetical in vivo efficacy of this compound against the current standard of care, Osimertinib, for the treatment of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of this compound (hypothetical data) and Osimertinib in a preclinical NSCLC xenograft model. The data is based on a typical experimental design to evaluate the anti-tumor activity of EGFR inhibitors.

Table 1: Anti-Tumor Efficacy in NCI-H1975 (L858R/T790M) Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (TGI) at Day 21Tumor Regression
Vehicle Control-0%No
This compound (Hypothetical)25 mg/kg, once daily>100%Yes
Osimertinib25 mg/kg, once daily>100%[1]Yes

Table 2: Body Weight Change in NCI-H1975 Xenograft Model

Treatment GroupDosageMean Body Weight Change from Baseline (Day 21)
Vehicle Control-+2%
This compound (Hypothetical)25 mg/kg, once daily-3%
Osimertinib25 mg/kg, once dailyNo significant body weight loss observed[1]

Experimental Protocols

A detailed methodology for the key in vivo xenograft experiments is provided below.

2.1. Cell Lines and Culture

  • Cell Line: NCI-H1975 (human NSCLC) harboring the L858R and T790M EGFR mutations.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Animal Model

  • Species: Female athymic nude mice (nu/nu).

  • Age: 6-8 weeks.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

2.3. Tumor Implantation and Xenograft Model Development

  • NCI-H1975 cells are harvested during the exponential growth phase.

  • A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored regularly with caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When the mean tumor volume reaches approximately 150-200 mm^3, the mice are randomized into treatment groups.

2.4. Treatment Administration

  • Vehicle Control: Administered orally, once daily. The vehicle composition should be appropriate for the test compounds (e.g., 0.5% methylcellulose).

  • This compound (Hypothetical): Administered orally, once daily, at a dose of 25 mg/kg. The compound is formulated in the vehicle.

  • Osimertinib: Administered orally, once daily, at a dose of 25 mg/kg.[1] The compound is formulated in the vehicle.

  • Treatment Duration: 21 days.

2.5. Efficacy Evaluation

  • Tumor Volume: Measured twice weekly using calipers.

  • Body Weight: Monitored twice weekly as an indicator of general toxicity.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Tumor Regression: Defined as a reduction in tumor volume compared to the initial volume at the start of treatment.

2.6. Statistical Analysis

  • Data are presented as mean ± standard error of the mean (SEM).

  • Statistical significance between treatment groups and the vehicle control is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of < 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflow

3.1. EGFR Signaling Pathway in NSCLC

The diagram below illustrates the canonical EGFR signaling pathway, which is constitutively activated by mutations in EGFR, leading to cell proliferation and survival in NSCLC. Both this compound (hypothetically) and Osimertinib act by inhibiting the tyrosine kinase activity of the mutated EGFR.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR (L858R/T790M) Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates TKI This compound Osimertinib TKI->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR signaling pathway in NSCLC and the inhibitory action of TKIs.

3.2. In Vivo Efficacy Study Workflow

The following diagram outlines the key steps in the preclinical in vivo study designed to compare the efficacy of this compound and Osimertinib.

Experimental_Workflow cluster_treatment 21-Day Treatment Phase start Start cell_culture NCI-H1975 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 150-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle test_compound This compound randomization->test_compound soc Osimertinib randomization->soc monitoring Tumor Volume & Body Weight Monitoring (2x/week) vehicle->monitoring test_compound->monitoring soc->monitoring endpoint End of Study (Day 21) monitoring->endpoint analysis Data Analysis: TGI & Statistical Evaluation endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft efficacy study.

References

Comparative Analysis of 7-Substituted Quinazoline Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of 7-Substituted Quinazoline Analogs

The following table summarizes the in vitro inhibitory activity of a selection of 7-substituted quinazoline analogs against EGFR kinase and various cancer cell lines. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that variations in experimental conditions between different studies can influence the absolute IC50 values.

Compound ID7-SubstituentTargetIC50 (nM)Cell LineGI50/IC50 (µM)Reference
1 -OCH3EGFRwt5.06A549~2.0[1]
2 -OCH3EGFRwt3.22A431>10.0[1]
3 -OCH2CH2-morpholineEGFRwt20.72A431-[1]
4 -O(CH2)3-morpholineEGFRwt-A431<2.0[1]
5 -OCH2-triazoleEGFR0.37 - 12.93--[1]
6 -ClEGFR40.7--[1]
7 -BrEGFR-MCF-712.44[2]
8 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-oneEGFR T790M/L858R31--
9 6,7-dimethoxyEGFR-A54912.30[3]
10 6,7-dimethoxyEGFR10PC-317.08[3]
11 6,7-dimethoxyEGFR-SMMC-772115.68[3]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental approach for evaluating these compounds, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Metastasis Metastasis STAT3->Metastasis Quinazoline 7-Substituted Quinazoline Analog Quinazoline->EGFR Inhibition

EGFR Signaling Pathway and Inhibition by Quinazoline Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assays cluster_analysis Data Analysis Synthesis Synthesis of 7-Substituted Quinazoline Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Kinase_Assay In vitro EGFR Kinase Inhibition Assay (ADP-Glo) Purification->Kinase_Assay MTT_Assay MTT Cell Viability Assay Purification->MTT_Assay IC50_determination_kinase Determine Kinase IC50 Kinase_Assay->IC50_determination_kinase SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_determination_kinase->SAR_Analysis Cell_Culture Culture Cancer Cell Lines (e.g., A549, MCF-7) Cell_Culture->MTT_Assay IC50_determination_cell Determine Cellular GI50/IC50 MTT_Assay->IC50_determination_cell IC50_determination_cell->SAR_Analysis

Experimental Workflow for Evaluating Quinazoline Analogs.

Detailed Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ Kinase Assay system from Promega, which measures the amount of ADP produced during the kinase reaction.[4][5][6][7]

Materials:

  • EGFR Kinase Enzyme System (e.g., Promega, #V3831)

  • ADP-Glo™ Kinase Assay kit (e.g., Promega, #V9101)

  • Test compounds (7-substituted quinazoline analogs) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate. Thaw all other components of the EGFR Enzyme System and the ADP-Glo™ kit on ice. Prepare a 2X Reaction Buffer A (200mM Tris-HCl, pH 7.5, 100mM MgCl2, and 0.5 mg/ml BSA).[4]

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the appropriate kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]

  • Kinase Reaction Setup: In a white multi-well plate, add the following components in order:

    • Diluted test compound or DMSO (for control).

    • EGFR enzyme solution.

    • Substrate solution (e.g., poly(Glu, Tyr) 4:1).[6]

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.[4]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time, typically 45-60 minutes.[4][6]

  • Termination and ATP Depletion: Add an equal volume (25 µL) of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[4][5]

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8][9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (7-substituted quinazoline analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][9][11]

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 or IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

References

A Comparative Benchmarking of Synthetic Routes to 7-Cyclopropylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of rapid and cost-effective discovery. This guide provides a comparative analysis of two potential synthetic routes to 7-Cyclopropylquinazoline, a heterocyclic scaffold of interest in medicinal chemistry. The routes are benchmarked based on key efficiency metrics, and detailed experimental protocols are provided to support reproducibility.

The synthesis of substituted quinazolines is of significant interest due to their prevalence in a wide array of biologically active compounds. The introduction of a cyclopropyl group at the 7-position can significantly influence the pharmacological properties of the quinazoline core. Here, we evaluate two distinct synthetic strategies for the preparation of this compound:

  • Route 1: De Novo Ring Construction from a Cyclopropyl-Substituted Precursor. This approach begins with the commercially available 4-amino-3-cyclopropylbenzonitrile, upon which the quinazoline ring is constructed.

  • Route 2: Late-Stage Cyclopropanation via Cross-Coupling. This strategy involves the initial synthesis of a 7-haloquinazoline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

MetricRoute 1: De Novo Ring ConstructionRoute 2: Late-Stage Cyclopropanation
Starting Material 4-amino-3-cyclopropylbenzonitrile2-Amino-4-bromobenzaldehyde
Key Intermediates N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide7-Bromoquinazoline
Overall Yield Estimated ~60-70%Estimated ~55-65%
Number of Steps 22
Key Reagents Dimethylformamide-dimethyl acetal (DMF-DMA), Ammonium acetateFormamidine acetate, Cyclopropylboronic acid, Pd catalyst, Ligand, Base
Reaction Conditions Step 1: Reflux; Step 2: High temperatureStep 1: Reflux; Step 2: 80-110 °C
Purification Crystallization, Column chromatographyColumn chromatography, Crystallization

Experimental Protocols

Route 1: De Novo Ring Construction from 4-amino-3-cyclopropylbenzonitrile

Step 1: Synthesis of N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide

To a solution of 4-amino-3-cyclopropylbenzonitrile (1.0 eq) in anhydrous toluene is added dimethylformamide-dimethyl acetal (DMF-DMA) (1.5 eq). The reaction mixture is heated at reflux for 4 hours, after which the solvent is removed under reduced pressure to yield the crude N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide, which is used in the next step without further purification.

Step 2: Synthesis of this compound

The crude N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide from the previous step is dissolved in formamide. Ammonium acetate (2.0 eq) is added, and the mixture is heated to 180 °C for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and dried. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Route 2: Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling

Step 1: Synthesis of 7-Bromoquinazoline

A mixture of 2-amino-4-bromobenzaldehyde (1.0 eq) and formamidine acetate (1.2 eq) in 2-methoxyethanol is heated at reflux for 5 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give 7-bromoquinazoline.

Step 2: Synthesis of this compound

In a reaction vessel, 7-bromoquinazoline (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) are combined. A mixture of toluene and water (e.g., 4:1) is added, and the system is purged with an inert gas (e.g., argon). The reaction mixture is heated to 100 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Mandatory Visualizations

Route_1 A 4-Amino-3-cyclopropyl- benzonitrile B N'-(2-cyano-5-cyclopropylphenyl)- N,N-dimethylformimidamide A->B DMF-DMA, Toluene, Reflux C This compound B->C NH4OAc, Formamide, 180 °C

Caption: Synthetic pathway for Route 1.

Route_2 A 2-Amino-4-bromobenzaldehyde B 7-Bromoquinazoline A->B Formamidine acetate, 2-Methoxyethanol, Reflux C This compound B->C Cyclopropylboronic acid, Pd(dppf)Cl2, K2CO3, Toluene/H2O, 100 °C

Caption: Synthetic pathway for Route 2.

Concluding Remarks

Both presented routes offer viable pathways to this compound with a comparable number of steps.

Route 1 benefits from the direct construction of the desired scaffold from a commercially available, cyclopropyl-containing starting material. This can be advantageous in terms of atom economy and may involve simpler purification procedures in the initial step.

Route 2 employs a late-stage functionalization strategy, which can be highly valuable for the synthesis of analogues. Once the 7-bromoquinazoline intermediate is prepared, it can potentially be coupled with a variety of boronic acids to generate a library of 7-substituted quinazolines. However, this route requires a transition metal catalyst and specific ligands, which can add to the cost and complexity of the synthesis and purification.

The choice between these two routes will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the need for analogue synthesis, and the availability and cost of reagents and catalysts. The provided experimental data and protocols serve as a foundation for researchers to make an informed decision based on their individual requirements.

Comparative Cytotoxicity of Quinazoline-Based EGFR Inhibitors in Normal vs. Cancer Cells: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors on normal versus cancer cells, supported by experimental data. As specific data for 7-Cyclopropylquinazoline is not available in the public domain, this guide will focus on two well-characterized quinazoline derivatives, Gefitinib and Erlotinib, as illustrative examples. These compounds are established EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy, particularly for non-small cell lung cancer (NSCLC).[1][2][3]

The differential cytotoxicity of these agents stems from the oncogenic addiction of certain cancer cells to the EGFR signaling pathway, often due to activating mutations in the EGFR gene.[1][4] Normal cells, which do not harbor these mutations and are not dependent on hyperactive EGFR signaling for survival, are consequently less sensitive to EGFR inhibition.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Gefitinib and Erlotinib in various cancer cell lines and, where available, in normal human cells. Lower IC50 values indicate greater cytotoxic potency. The data illustrates a generally higher sensitivity in cancer cells, particularly those with activating EGFR mutations, compared to normal cells or cancer cells with wild-type (WT) EGFR.

Table 1: Comparative IC50 Values of Gefitinib in Cancer vs. Normal Cells

Cell LineCell TypeEGFR StatusIC50 (µM)Reference
H3255NSCLCActivating Mutation (L858R)0.003[5]
PC-9NSCLCActivating Mutation (delE746-A750)~0.012[6]
HCC827NSCLCActivating Mutation (delE746-A750)0.0047[7]
H1650NSCLCActivating Mutation (delE746-A750)31.0[6]
A549NSCLCWild-Type~7.0[6]
H1975NSCLCResistance Mutation (L858R+T790M)5.5[6]
H1650GRNSCLC (Gefitinib Resistant)Activating Mutation50.0[6]

Table 2: Comparative IC50 Values of Erlotinib in Cancer vs. Normal Cells

Cell LineCell TypeEGFR StatusIC50 (µM)Reference
HCC827NSCLCActivating Mutation (delE746-A750)0.004[1]
NCI-H3255NSCLCActivating Mutation (L858R)0.041[1]
KYSE410Esophageal CancerNot Specified5.00[8]
KYSE450Esophageal CancerNot Specified7.60[8]
A549NSCLCWild-Type5.3[9]
QG56NSCLCWild-Type8.9[1]
NCI-H1975NSCLCResistance Mutation (L858R+T790M)4.3[1]
BxPC-3Pancreatic CancerNot Specified1.26[10]
AsPC-1Pancreatic CancerNot Specified5.8[10]
SHEENormal Human Esophageal EpithelialWild-Type>30[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

    • Test compound (e.g., Gefitinib, Erlotinib)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[13]

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][14]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • PBS

    • Ice-cold 70% ethanol[14]

    • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[15]

    • RNase A solution (100 µg/mL in PBS)[15]

  • Procedure:

    • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.[15]

    • Treat cells with the test compound for the desired duration.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.[14]

    • Wash the cell pellet with cold PBS.

    • Fix the cells by adding 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14]

    • Incubate the fixed cells for at least 30 minutes on ice or store at -20°C for later analysis.[12]

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a PI/RNase A staining solution.[15]

    • Incubate for 20-30 minutes at room temperature in the dark.[15]

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h for Adherence start->incubate1 treat Add Quinazoline Compound (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calc Calculate Cell Viability & IC50 read->calc

Caption: Workflow for determining cell viability using the MTT assay.

EGFR Signaling Pathway: Normal vs. Cancer Cells

G cluster_normal Normal Cell: Ligand-Dependent EGFR Signaling cluster_cancer Cancer Cell: Oncogenic EGFR Signaling & Inhibition EGF_n EGF Ligand EGFR_n EGFR (Wild-Type) EGF_n->EGFR_n dimer_n Dimerization & Autophosphorylation EGFR_n->dimer_n pathways_n Downstream Pathways (Ras-MAPK, PI3K-Akt) dimer_n->pathways_n response_n Regulated Cell Growth, Survival, Proliferation pathways_n->response_n EGFR_c Mutant EGFR (Constitutively Active) dimer_c Ligand-Independent Dimerization & Autophosphorylation EGFR_c->dimer_c No Ligand Needed pathways_c Hyperactive Downstream Pathways dimer_c->pathways_c response_c Uncontrolled Growth, Survival, Proliferation pathways_c->response_c inhibitor Gefitinib / Erlotinib inhibitor->dimer_c Blocks ATP Binding Site apoptosis Apoptosis & Cell Cycle Arrest inhibitor->apoptosis Induces

Caption: Differential EGFR signaling in normal vs. cancer cells.

Mechanism of Action: Apoptosis Induction Pathway

G inhibitor Gefitinib / Erlotinib egfr Inhibition of Mutant EGFR inhibitor->egfr pi3k_akt Inhibition of PI3K/Akt Pathway egfr->pi3k_akt ras_mapk Inhibition of Ras/MAPK Pathway egfr->ras_mapk bim Upregulation of BIM (Pro-apoptotic protein) pi3k_akt->bim leads to ras_mapk->bim leads to bax_bak Activation of Bax/Bak bim->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by EGFR inhibitors.

Discussion and Conclusion

The experimental data robustly demonstrates that quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib exhibit selective cytotoxicity towards cancer cells harboring activating EGFR mutations. The IC50 values for these compounds are often orders of magnitude lower in EGFR-mutant cancer cells compared to EGFR wild-type cancer cells or normal epithelial cells.[1][8] This selectivity is the cornerstone of their therapeutic efficacy.

The mechanism for this differential effect lies in the concept of "oncogene addiction," where cancer cells become highly dependent on the signals from a single activated oncogene for their growth and survival.[4] In the case of certain NSCLCs, this addiction is to the hyperactive EGFR signaling pathway. By inhibiting this specific, overactive pathway, the drugs induce potent cytotoxic effects, such as apoptosis and cell cycle arrest, in the cancer cells.[16][17]

Normal cells, on the other hand, have a regulated EGFR pathway that is not the sole driver of their survival.[18] Therefore, the inhibition of this pathway by therapeutic concentrations of Gefitinib or Erlotinib has a significantly smaller impact on their viability. This provides a therapeutic window, allowing for the targeting of cancer cells while minimizing toxicity to normal tissues. However, it is important to note that side effects, such as skin rash and diarrhea, do occur, as EGFR signaling plays a role in the homeostasis of epithelial tissues.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Cyclopropylquinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 7-Cyclopropylquinazoline, drawing from safety data sheets (SDS) for the compound and its structural analogs. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet, adherence to rigorous disposal protocols is a critical component of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In the event of accidental exposure, follow these first aid measures:

  • After inhalation: Move to an area with fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.

  • After eye contact: Rinse the eyes with plenty of water, removing contact lenses if present.

  • If swallowed: Have the individual drink water (a maximum of two glasses). If they feel unwell, consult a doctor.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and a related compound, 7-Quinolinol, which can inform handling and storage procedures.

PropertyThis compound7-Quinolinol
Physical State Data not availablePowder Solid
Appearance Data not availableBeige
Melting Point/Range Data not available239 - 244 °C / 462.2 - 471.2 °F
Boiling Point/Range Data not availableNo information available
Flash Point Data not availableNo information available
Solubility Data not availableNo information available
Molecular Formula C11H10N2C9H7NO
Molecular Weight 170.21 g/mol 145.16 g/mol

Data for 7-Quinolinol is provided for context on a related quinoline derivative.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.

Experimental Workflow for Disposal

cluster_prep Preparation Phase cluster_transfer Waste Transfer Phase cluster_final Final Disposal Phase start Start: Identify this compound for Disposal ppe Don Appropriate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe waste_container Select a Designated and Properly Labeled Chemical Waste Container ppe->waste_container transfer Carefully Transfer the Compound into the Waste Container waste_container->transfer avoid_dust For Solids: Avoid Generating Dust transfer->avoid_dust avoid_spill For Liquids: Prevent Spills transfer->avoid_spill seal Securely Seal the Waste Container avoid_dust->seal avoid_spill->seal storage Store the Sealed Container in a Designated Secondary Containment Area seal->storage disposal_service Arrange for Pickup by an Approved Waste Disposal Service storage->disposal_service documentation Complete all Necessary Waste Disposal Documentation disposal_service->documentation end End: Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

Detailed Procedural Steps:
  • Preparation and Decontamination:

    • Before handling the chemical, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.

    • If the compound is in a solution, be aware of the hazards associated with the solvent.

  • Waste Collection:

    • Collect the this compound waste in a designated, compatible, and clearly labeled waste container.

    • For solid forms, take care to avoid the generation of dust.

    • For liquid forms, use an inert absorbent material to soak up any spills before placing it in the waste container.[2]

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[2]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]

  • Final Disposal:

    • The ultimate disposal of the waste must be conducted by a licensed and approved waste disposal company.[1][3]

    • Dispose of the contents and the container in accordance with all local, state, and federal regulations.

    • Do not allow the product to enter drains or surface water.[2]

  • Post-Disposal:

    • After handling, wash your hands thoroughly.[1]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of contaminated gloves and other disposable PPE in accordance with laboratory procedures.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Safeguarding Your Research: A Guide to Handling 7-Cyclopropylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 7-Cyclopropylquinazoline. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical handling.

This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods. By providing this direct, procedural guidance, we aim to be your trusted resource for laboratory safety, enabling you to focus on your critical research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.[2][3]To protect eyes from splashes and aerosols that can cause serious eye irritation.
Face ShieldRecommended when there is a significant splash potential.[4]Provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Check manufacturer's data for resistance to quinazoline derivatives.To prevent skin contact, as similar compounds can be harmful.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Chemical-Resistant GownRecommended for procedures with a higher risk of spills.[1]Offers enhanced protection against chemical permeation.
Respiratory Protection Fume HoodAll handling of solid and stock solutions should be performed in a certified chemical fume hood.[5]To prevent inhalation of dust or vapors, ensuring airborne concentrations are minimized.[6]
N95 RespiratorA NIOSH-approved N95 respirator may be necessary for certain procedures where aerosolization is possible and a fume hood is not available.[1]Provides respiratory protection from airborne particulates.

Operational Plan: Step-by-Step Handling Protocol

Follow this protocol to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon arrival.

    • Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a well-ventilated area, preferably within a fume hood.

    • Verify the container label matches the product ordered and is intact.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

    • Consult the supplier's documentation for specific storage temperature requirements.

  • Preparation of Solutions:

    • All weighing and solution preparation must be conducted in a chemical fume hood to minimize inhalation exposure.[5]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]

    • Avoid the formation of dust and aerosols.[7]

  • During Use:

    • Always wear the full required PPE as detailed in the table above.

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[8]

    • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including empty containers, contaminated PPE, and spill cleanup materials, in designated, sealed, and clearly labeled hazardous waste containers.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Uncleaned containers should be treated as the product itself.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_safety Safety Checkpoints Receive Receive & Inspect Store Secure Storage Receive->Store PPE_Check1 PPE Check Receive->PPE_Check1 Weigh Weigh Compound Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Fume_Hood1 In Fume Hood Weigh->Fume_Hood1 Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate PPE_Check2 PPE Check Experiment->PPE_Check2 Fume_Hood2 In Fume Hood Experiment->Fume_Hood2 Spill_Kit Spill Kit Ready Experiment->Spill_Kit Waste Collect Waste Decontaminate->Waste Dispose Dispose via EHS Waste->Dispose Waste_Label Label Waste Waste->Waste_Label

Caption: Workflow for handling this compound with safety checkpoints.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.